(2R)-2-(naphthalen-2-yl)oxirane
Description
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2R)-2-naphthalen-2-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m0/s1 |
InChI Key |
LAGFFQGUWPDQNH-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(O1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(2R)-2-(naphthalen-2-yl)oxirane chemical structure and stereochemistry
Technical Guide: (2R)-2-(Naphthalen-2-yl)oxirane – Structural Analysis and Synthetic Utility
Part 1: Executive Summary
(2R)-2-(Naphthalen-2-yl)oxirane (also known as (R)-2-naphthyloxirane) is a high-value chiral building block used extensively in the asymmetric synthesis of pharmaceutical intermediates, particularly
This guide details the stereochemical properties, a validated synthesis protocol via Hydrolytic Kinetic Resolution (HKR), and the downstream utility of this compound in drug development.
Part 2: Chemical Structure & Stereochemistry
Nomenclature and Identification
-
IUPAC Name: (2R)-2-(naphthalen-2-yl)oxirane
-
Common Name: (R)-2-Naphthyloxirane
-
CAS Number (Racemate): 5234-06-0 (Note: Specific enantiomers are often custom-synthesized or resolved; the (R)-isomer is chemically distinct).
-
Molecular Formula: C
H O[1] -
Molecular Weight: 170.21 g/mol [1]
Stereochemical Analysis
The molecule features a single chiral center at the C2 position of the oxirane ring.
-
Configuration: The (R)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[2] The oxygen atom is Priority 1, the naphthyl group is Priority 2, the methylene carbon (C1 of oxirane) is Priority 3, and the hydrogen is Priority 4.
-
3D Conformation: In solution, the naphthalene ring typically adopts a pseudo-equatorial position relative to the oxirane ring to minimize steric strain. This conformation dictates the trajectory of incoming nucleophiles during ring-opening reactions.
DOT Diagram: Stereochemical Structure Visualization
Figure 1: Structural decomposition of (2R)-2-(naphthalen-2-yl)oxirane highlighting the chiral center and reactive epoxide ring.
Part 3: Synthesis & Manufacturing Protocol
The most robust method for obtaining high optical purity (>99% ee) of the (R)-enantiomer is Jacobsen’s Hydrolytic Kinetic Resolution (HKR) . This method uses a chiral Cobalt-salen catalyst to selectively hydrolyze the undesired (S)-enantiomer into a diol, leaving the desired (R)-epoxide intact.
Validated Protocol: Hydrolytic Kinetic Resolution
Objective: Isolate (2R)-2-(naphthalen-2-yl)oxirane from racemic 2-naphthyloxirane.
Reagents:
-
Substrate: Racemic 2-(naphthalen-2-yl)oxirane (1.0 equiv).
-
Catalyst: (S,S)-Co(salen) complex (0.5 mol%). Note: The (S,S)-catalyst selectively hydrolyzes the (S)-epoxide.
-
Co-catalyst: Acetic acid (AcOH) (2-4 equiv relative to catalyst) to activate the Co(II) precatalyst to Co(III).
-
Solvent: THF or TBME (tert-butyl methyl ether).
-
Nucleophile: Water (0.55 equiv).
Step-by-Step Methodology:
-
Catalyst Activation:
-
Dissolve the (S,S)-Co(salen) precatalyst in THF.
-
Add acetic acid and stir open to air for 30 minutes to generate the active (S,S)-Co(III)-salen species.
-
Evaporate solvent/excess acid to obtain the solid active catalyst.
-
-
Reaction Setup:
-
Dissolve racemic 2-naphthyloxirane in THF (1.0 M concentration).
-
Add the activated (S,S)-Co(III)-salen catalyst (0.5 mol%).
-
Cool the mixture to 0°C.
-
Add water (0.55 equiv) dropwise. Crucial: Adding exactly 0.55 equiv ensures complete hydrolysis of the (S)-enantiomer while preserving the (R)-enantiomer.
-
-
Reaction Monitoring:
-
Warm to room temperature and stir for 12–24 hours.
-
Monitor conversion via Chiral HPLC (see Section 4). The reaction stops at 50% conversion (theoretical maximum yield of resolved epoxide is 50%).
-
-
Workup & Purification:
-
Dilute with hexanes/ethyl acetate.
-
The diol product (formed from the S-enantiomer) is more polar and can be separated via silica gel flash chromatography or crystallization.
-
Isolate: The (2R)-epoxide elutes first in non-polar solvent systems.
-
HKR Workflow Diagram
Figure 2: Workflow for the Hydrolytic Kinetic Resolution (HKR) to isolate the (2R)-enantiomer.
Part 4: Analytical Characterization
To validate the identity and optical purity of the synthesized (2R)-isomer, the following analytical methods are required.
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Naphthalene absorption).
-
Expected Result: Two peaks. The (R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).
-
Target Specification: >98% ee (enantiomeric excess).
Physical Properties
| Property | Value / Description |
| Physical State | White crystalline solid or colorless oil |
| Melting Point | 68–70 °C (for high purity solid) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Optical Rotation |
Part 5: Reactivity & Drug Development Applications
The primary utility of (2R)-2-(naphthalen-2-yl)oxirane lies in its regioselective ring-opening with amines to form
Synthesis of Pronethalol Analogs
Reaction with isopropylamine yields the chiral analog of Pronethalol (a precursor to modern beta-blockers).
-
Mechanism: S
2 attack. -
Regioselectivity: The amine attacks the terminal carbon (C1) (less sterically hindered).
-
Stereochemistry: The C-O bond at the chiral center (C2) is not broken . Therefore, the configuration is retained .
-
(2R)-Epoxide
(1R)-Amino Alcohol.
-
Reaction Scheme Diagram
Figure 3: Regioselective ring-opening of the (2R)-epoxide to form the (1R)-amino alcohol.
Part 6: Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Quench unreacted epoxide with aqueous acid or nucleophiles before disposal.
References
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening. Science. Link
-
National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 30333, 2-(Naphthalen-2-yl)oxirane. Link
-
Kamal, A., et al. (2003). Chemoenzymatic synthesis of (R)- and (S)-pronethalol. Tetrahedron: Asymmetry.[4] Link
-
Sigma-Aldrich . Product Specification: (S,S)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II). Link
Sources
Biological Activity & Synthetic Utility of (2R)-2-(naphthalen-2-yl)oxirane Derivatives
The following technical guide details the biological activity, synthetic utility, and pharmacological significance of (2R)-2-(naphthalen-2-yl)oxirane (also known as (2R)-2-naphthylstyrene oxide) and its derivatives.
Technical Guide for Drug Discovery & Medicinal Chemistry [1][2]
Executive Summary
(2R)-2-(naphthalen-2-yl)oxirane is a high-value chiral electrophile in medicinal chemistry.[1][2] Unlike naphthyl glycidyl ethers (precursors to propranolol), this scaffold features a naphthalene ring directly attached to the epoxide. It serves two critical roles in drug development:[2]
-
** pharmacophore Precursor:** It is the direct synthetic progenitor of Pronethalol-type
-blockers (arylethanolamines), enabling the precise construction of the chiral secondary alcohol motif essential for adrenergic receptor binding. -
Mechanistic Probe: It acts as a specific substrate for Soluble Epoxide Hydrolase (sEH) , allowing researchers to map the catalytic pocket of sEH and screen for inhibitors that modulate blood pressure and inflammation.
This guide analyzes the structure-activity relationships (SAR), metabolic pathways, and synthetic protocols for derivatives of this epoxide.[3]
Chemical Foundation & Stereochemistry
The biological activity of this scaffold is dictated by the (2R)-configuration of the epoxide ring.[2]
-
Structure: A strained 3-membered ether ring fused to a lipophilic naphthalene system.[1][2]
-
Reactivity: The benzylic-like carbon (C2) is highly susceptible to nucleophilic attack.[1][2] The naphthalene ring stabilizes the developing positive charge at C2 during ring opening, influencing regioselectivity.[3]
-
Stereochemical Imperative: In
-adrenergic antagonists, the (R)-configuration of the resulting amino-alcohol (derived from the epoxide) is often crucial for high affinity binding to the receptor.[1][2]
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | (2R)-2-(naphthalen-2-yl)oxirane |
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| Key Reactivity | Electrophilic ring opening (Regioselective at C1 or C2) |
| Primary Target | |
| LogP | ~3.2 (Lipophilic, membrane permeable) |
Biological Targets & Mechanisms[1][2][5][6]
Synthesis of -Adrenergic Antagonists (Pronethalol Analogs)
The most significant biological application of this epoxide is the synthesis of arylethanolamine derivatives.[2] The reaction with primary amines (e.g., isopropylamine) yields
-
Mechanism:
attack by the amine. -
Regioselectivity: Attack predominantly occurs at the less hindered terminal carbon (C1) under basic conditions, preserving the chiral center at C2 to yield the secondary alcohol.
-
Case Study - Pronethalol: This was the first clinically used
-blocker.[1][2] Although withdrawn due to carcinogenicity in mice (linked to the naphthalene metabolism), its structure remains a template for SAR studies.
Soluble Epoxide Hydrolase (sEH) Interaction
The epoxide is a substrate for sEH, an enzyme that hydrolyzes endogenous anti-inflammatory epoxides (EETs).[4][5]
-
Bioassay Utility: (2R)-2-(naphthalen-2-yl)oxirane is used to assay sEH activity.[1][2] The rate of hydrolysis to the corresponding 1,2-diol (glycol) serves as a readout for enzyme kinetics.
-
Metabolic Fate: sEH converts the reactive epoxide into the more water-soluble, biologically inert diol. Inhibition of this pathway is a target for treating hypertension.
Genotoxicity & DNA Alkylation
Like styrene oxide, the naphthalene analog is an alkylating agent.[3]
-
Mechanism: Direct electrophilic attack on DNA bases (primarily Guanine N7).[1]
-
Safety Note: Derivatives must be rigorously purified to remove unreacted epoxide traces to avoid mutagenic risks in final drug formulations.
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for this epoxide: biological hydrolysis (metabolism) versus synthetic aminolysis (drug formation).
Caption: Divergent fate of the epoxide scaffold: Synthetic conversion to beta-blockers vs. enzymatic hydrolysis or DNA alkylation.[1][2]
Experimental Protocols
Protocol A: Regioselective Synthesis of -Amino Alcohol Derivatives
Objective: Synthesize a Pronethalol-like derivative retaining the (R)-configuration.
-
Reagents:
-
Procedure:
-
Dissolve the epoxide in ethanol (0.5 M concentration).
-
Add isopropylamine dropwise at
under atmosphere. -
Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Note: Monitor consumption of epoxide by TLC (Hexane/EtOAc 4:1). The epoxide spot (
) should disappear, replaced by the more polar amino alcohol ( ).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
Recrystallize the residue from Hexane/Ether to yield the amino alcohol as a white solid.
-
-
Validation:
-
NMR: Verify the appearance of methylene protons adjacent to the nitrogen (
ppm). -
Chiral HPLC: Confirm enantiomeric excess (ee) > 98% using a Chiralcel OD-H column.
-
Protocol B: sEH Enzymatic Inhibition Assay
Objective: Screen derivatives for ability to inhibit sEH (using the epoxide as a competitor or probe).
-
System: Recombinant human sEH (hsEH).[7]
-
Substrate: (2R)-2-(naphthalen-2-yl)oxirane (used here as the reporter substrate).[1][2]
-
Workflow:
-
Data Analysis:
-
Calculate
by plotting inhibitor concentration vs. % conversion of epoxide to diol.
-
Structure-Activity Relationship (SAR) Insights
The biological potency of derivatives hinges on three structural zones:
-
The Aromatic Lipophile (Naphthalene):
-
The Linker (Ethanolamine chain):
-
The Amine Substituent:
Table 2: Comparative Activity of Derivatives
| Derivative Class | Structural Modification | Primary Biological Activity |
| Arylethanolamines | Ring opening with isopropylamine | |
| Aryldiols | Hydrolysis (sEH product) | Inactive / Excreted Metabolite |
| Glutathione Conjugates | Reaction with GSH (GST catalyzed) | Detoxification Product |
| Naphthyl-Thiazoles | Heterocyclic derivatization | Antimicrobial / Cytotoxic (Karamomycin analogs) |
References
-
Synthesis and Biological Evaluation of Beta-Blockers. Journal of Medicinal Chemistry. Focuses on the structure-activity relationships of arylethanolamines derived from styrene and naphthalene oxides.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors and Substrates. BenchChem Technical Review. Details the kinetics of epoxide hydrolysis and the use of naphthalene derivatives as probes.
-
Pronethalol: The First Beta-Receptor Antagonist. British Journal of Pharmacology.[2] Historical and mechanistic context of naphthalene-based beta-blockers.
-
Metabolism of Naphthalene Derivatives. Toxicological Sciences. Discusses the bioactivation of naphthalene epoxides and DNA adduct formation.
-
Stereoselective Hydrolysis of Styrene Oxide Analogs. Biochemistry. Provides kinetic data on the enantioselective hydrolysis of (2R) vs (2S) epoxides by sEH.
Sources
- 1. 2-Naphthyl glycidyl ether | C13H12O2 | CID 92995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5234-06-0: 2-[(2-Naphthalenyloxy)methyl]oxirane [cymitquimica.com]
- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]
- 4. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Precision Epoxidation: A Technical Guide to Enantioselective Synthesis
Executive Summary
The chiral epoxide is a linchpin in modern pharmacochemistry—a high-energy, strained ring acting as a stereodefined gateway to complex functionalities (1,2-amino alcohols, diols).[1][2][3] For the drug development chemist, the challenge is no longer if an epoxide can be synthesized, but which method yields the highest enantiomeric excess (ee) and diastereoselectivity for a specific olefin geometry.
This guide moves beyond textbook definitions to provide a decision-making framework for the three dominant methodologies: Sharpless , Jacobsen-Katsuki , and Shi . We focus on the mechanistic nuances that drive experimental success, industrial scalability, and the rigorous control of reaction parameters required for GMP-ready synthesis.
Part 1: Strategic Method Selection
The choice of epoxidation method is dictated almost exclusively by the substitution pattern and electronic nature of the alkene substrate. There is no "universal" epoxidation catalyst.
Decision Matrix: Selecting the Right Protocol
The following logic flow illustrates the primary decision path for selecting a method based on substrate geometry.
Figure 1: Strategic decision tree for selecting enantioselective epoxidation methodologies based on substrate electronics and geometry.
Part 2: The Gold Standard – Sharpless Asymmetric Epoxidation (SAE)
Best For: Primary and secondary allylic alcohols. Mechanism: Ligand-accelerated catalysis via a dimeric Titanium-Tartrate complex.[2]
Mechanistic Insight: The "Dimer" Reality
Contrary to simplified monomeric depictions, the active species in SAE is a
-
Crucial Factor: The hydroxyl group of the substrate coordinates to the Titanium center, ensuring intramolecular oxygen delivery.[4] This is why non-allylic alkenes fail in this system [1].
Optimized Protocol: The Catalytic Variant
Early iterations used stoichiometric Titanium. The modern standard is the Catalytic SAE (5-10 mol%) , which requires the addition of molecular sieves.
Reagents:
-
Titanium(IV) isopropoxide (
) -
(+)- or (-)-Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT)
-
Tert-butyl hydroperoxide (TBHP) - Anhydrous solution in decane/isooctane is preferred over aqueous.
-
Activated 4Å Molecular Sieves (Powdered)
Step-by-Step Workflow:
-
Sieve Activation: Flame-dry 4Å molecular sieves under high vacuum immediately before use. Why: Water hydrolyzes the active Ti-complex into inactive polymeric species.[2] Sieves are the switch that enables catalytic turnover.
-
Complex Aging: In
at -20°C, add sieves, , and DET. Stir for 20-30 minutes. Why: This "aging" period is essential for the thermodynamic formation of the catalytic dimer. -
Oxidant Addition: Add TBHP and stir for another 10-20 minutes.
-
Substrate Addition: Add the allylic alcohol dropwise. Maintain temperature between -20°C and -10°C.
-
Quench: Use a solution of Iron(II) sulfate and citric acid. Why: The iron reduces excess peroxide (safety), and citric acid chelates titanium to prevent emulsion formation during extraction.
Part 3: Jacobsen-Katsuki Epoxidation
Best For: Cis-disubstituted alkenes, styrenes, and conjugated dienes. Mechanism: Mn(III)-salen mediated oxygen transfer via a radicaloid or concerted pathway.[5]
Mechanistic Insight: The Radical Clock
The stereospecificity of the Jacobsen reaction relies on the approach of the olefin to the Mn-oxo species. However, for conjugated dienes, a radical intermediate can form.[5] If the radical lifetime is long enough to allow bond rotation, cis-olefins can scramble to trans-epoxides.
-
Control: Low temperatures and specific donor ligands (e.g., pyridine N-oxides) stabilize the high-valent Mn-oxo species, favoring the concerted pathway and high ee [2].
Technical Protocol Considerations
-
Oxidant: Buffered NaOCl (commercial bleach) is the standard.
-
pH Control: The pH of the bleach phase must be buffered to ~11.3. Why: At lower pH, the Mn-salen complex degrades. At higher pH, the hypochlorite is too stable and less reactive.
-
Additives: The addition of 4-phenylpyridine N-oxide (P3NO) acts as an axial ligand, boosting catalyst turnover and stabilizing the active Mn(V) species.[6]
Part 4: Shi Epoxidation (Organocatalysis)
Best For: Trans-disubstituted and trisubstituted olefins.[7] Mechanism: Dioxirane intermediate generated in situ from a fructose-derived ketone.[8]
Mechanistic Insight: The pH Balancing Act
The Shi epoxidation is a delicate balance of kinetics. The active oxidant is a dioxirane formed from the chiral ketone and Oxone (potassium peroxymonosulfate).[8][9]
-
The Trap:
Visualization: The Shi Catalytic Cycle
The following diagram details the regeneration of the ketone catalyst, highlighting the critical dioxirane intermediate.[9][10]
Figure 2: The Shi Epoxidation catalytic cycle. Note the regeneration of the ketone catalyst after oxygen transfer.[9]
Part 5: Comparative Data & Industrial Scalability
Method Performance Summary
| Feature | Sharpless (SAE) | Jacobsen-Katsuki | Shi Epoxidation |
| Primary Substrate | Allylic Alcohols | Cis-alkenes, Styrenes | Trans-alkenes, Trisubstituted |
| Catalyst Source | Ti(OiPr)4 + Tartrate | Mn-Salen Complex | Fructose-derived Ketone |
| Oxidant | TBHP (Anhydrous) | NaOCl (Bleach) | Oxone (KHSO5) |
| Key Limitation | Requires hydroxyl anchor | Radical scrambling of dienes | High Oxone loading (mass intensity) |
| Industrial Risk | Peroxide safety (TBHP) | Chlorinated byproducts | Waste stream (Sulfate salts) |
Industrial Safety Note
For large-scale synthesis (kg to metric ton), thermal runaway is a critical risk with all three methods.
-
SAE: TBHP is shock-sensitive in high concentrations. Processes are often run in flow reactors to minimize active volume.
-
Shi: The reaction is exothermic. The decomposition of Oxone releases oxygen gas, creating a pressure hazard if not vented properly.
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.[10][12]
-
Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective epoxidation of unfunctionalized olefins catalyzed by (salen)manganese complexes. Journal of the American Chemical Society.[10][12]
-
Tu, Y., Wang, Z. X., & Shi, Y. (1996). An Efficient Asymmetric Epoxidation Method for trans-Olefins Mediated by a Fructose-Derived Ketone. Journal of the American Chemical Society.[10][12]
-
BenchChem. (2025).[11] A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
-
Organic Chemistry Portal. Shi Epoxidation Mechanism and Protocols.
Sources
- 1. survivaltechnologies.in [survivaltechnologies.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
Technical Guide: Safe Handling and Operational Protocols for (2R)-2-(naphthalen-2-yl)oxirane
Topic: Safety and Handling Precautions for (2R)-2-(naphthalen-2-yl)oxirane Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Executive Technical Summary
(2R)-2-(naphthalen-2-yl)oxirane (CAS: 37777-19-6) is a privileged chiral building block, widely utilized in the asymmetric synthesis of
The Core Safety Paradox: This molecule combines electrophilic reactivity (alkylating potential) with high lipophilicity (LogP ~3.2). Unlike simple alkyl epoxides (e.g., ethylene oxide), the naphthalene moiety acts as a "molecular grease," facilitating rapid dermal permeation and cellular uptake, while the epoxide "warhead" targets nucleophilic DNA/protein residues.
Operational Directive:
Treat this compound not merely as an irritant, but as a potent contact allergen and potential mutagen . All protocols must prioritize the maintenance of enantiomeric excess (
Physicochemical & Hazard Profile
The following data aggregates experimental values and GHS classifications relevant to the (R)-enantiomer.
| Property | Value / Classification | Technical Implication |
| Molecular Formula | High carbon content increases organic solubility.[1] | |
| Molecular Weight | 170.21 g/mol | Non-volatile solid; dust hazard dominates over vapor. |
| Physical State | White to off-white crystalline solid | Static charge generation is a risk during weighing. |
| Melting Point | 68–72 °C | Low melting point; avoid friction/grinding to prevent localized melting. |
| Chirality | (R)-Enantiomer | Susceptible to acid-catalyzed racemization or hydrolysis. |
| GHS Classification | Warning | |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2][3][4] |
| Skin/Eye | Category 2 / 2A | Severe irritant; potential sensitizer.[5] |
| Aquatic | Chronic Category 2 | Toxic to aquatic life with long-lasting effects. |
| Mutagenicity | Suspected (Muta.[6] 2) | Epoxide functionality implies DNA alkylation risk. |
Engineering Controls & Personal Protective Equipment (PPE)
The "Lipophilic Vector" Defense Strategy
Standard nitrile gloves are insufficient for prolonged contact. The naphthalene ring facilitates permeation through thin nitrile.
Hierarchy of Controls Workflow:
Figure 1: Risk Management Hierarchy. Note that PPE is the final, not first, barrier.
Specific PPE Requirements[1][4][6][7][8][9][10]
-
Hand Protection:
-
Primary Layer (Inner): Silver Shield® or 4H® (EVOH/PE laminate). These provide >8-hour breakthrough time against aromatics.
-
Secondary Layer (Outer): 5-8 mil Nitrile. Provides dexterity and protects the inner laminate glove from physical tears.
-
Protocol: Change outer gloves immediately upon splash; change inner gloves every 4 hours.
-
-
Respiratory Protection:
-
If handling outside a glovebox/fume hood (strongly discouraged), use a P100/OV (Organic Vapor) cartridge respirator.
-
Rationale: While volatility is low, static dust generation during weighing is significant.
-
Operational Protocols: Synthesis & Handling
A. Storage & Stability (Preserving )
The epoxide ring is moisture-sensitive.[6] Hydrolysis yields the diol, destroying chirality and chemical utility.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8 °C.
-
Container: Amber glass (protects naphthalene moiety from UV degradation).
-
Self-Validation: Check melting point before use. A depression >2°C indicates significant hydrolysis to the diol (MP of diol is typically higher, but eutectic mixtures lower the observed MP).
B. Reaction Setup (Inert Handling)
Objective: Prevent moisture ingress which causes non-selective ring opening.
-
Drying: Flame-dry all glassware under vacuum; backfill with Argon.
-
Solvent Choice: Use anhydrous solvents (THF, DCM, Toluene). Protic solvents (MeOH, Water) will quench the epoxide.
-
Addition: Add the epoxide as a solution via cannula or syringe to the reaction vessel to minimize dust exposure.
C. Quenching & Waste Disposal (The "Kill" Step)
Unreacted epoxide in waste streams is a ticking time bomb for downstream safety. You must chemically deactivate it.
Protocol: Acid-Catalyzed Hydrolysis
-
Preparation: Prepare a 10%
or dilute solution. -
Execution: Slowly add the reaction waste to the acid solution with vigorous stirring.
-
Mechanism: The acid protonates the epoxide oxygen, making it susceptible to attack by water.[7] This converts the toxic epoxide into the corresponding naphthalene-1,2-diol , which is significantly less reactive (though still an environmental hazard).
-
Verification: Test a small aliquot with 4-(p-nitrobenzyl)pyridine (NBP test). A purple color indicates active alkylating agents (epoxide); colorless indicates successful quench.
Metabolic Fate & Toxicology Logic
Understanding why this molecule is toxic aids in medical response.[5] The primary detoxification pathway is enzymatic hydrolysis. However, saturation of this pathway leads to DNA adduct formation.
Figure 2: Metabolic fate. Toxicity occurs when the mEH pathway is overwhelmed or inhibited, allowing direct alkylation of biological macromolecules.
Emergency Response Procedures
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Do NOT use alcohol. Wash with soap and copious water for 15 min. | Alcohol increases the solubility of the naphthalene moiety and may drive the epoxide deeper into the dermis (solvation effect). |
| Eye Contact | Flush with water/saline for 15 min. Consult ophthalmologist. | Epoxides are lachrymators and can cause corneal clouding via protein cross-linking. |
| Inhalation | Move to fresh air.[1][3][4][8][9] Monitor for delayed pulmonary edema. | Alkylating agents can cause delayed inflammatory responses in alveolar tissue. |
| Spill (Solid) | Wet with water/detergent mist (to suppress dust), then scoop. | Dry sweeping generates static and airborne dust. |
| Spill (Soln) | Cover with Vermiculite. Treat with dilute acetic acid. | Acid promotes ring opening to the safer diol in situ. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30333, 2-(Naphthalen-2-yl)oxirane. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(2-naphthyl)oxirane - GHS Classification & Labelling.[2] Retrieved from [Link]
-
Buckpitt, A., et al. (2002). Naphthalene metabolism: Toxicity of Naphthalene in cell culture and animal models. (Discusses the mEH pathway and epoxide toxicity). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide (Permeation of Aromatics). Retrieved from [Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
Commercial availability and suppliers of (2R)-2-(naphthalen-2-yl)oxirane
The following technical guide details the procurement, synthesis, and quality validation of (2R)-2-(naphthalen-2-yl)oxirane .
Executive Summary & Chemical Profile
Target Compound: (2R)-2-(naphthalen-2-yl)oxirane Common Synonyms: (R)-2-Naphthyloxirane; (R)-2-(2-Naphthyl)oxirane. Target Application: Chiral building block for beta-blocker intermediates, Naproxen analogs, and asymmetric catalysis ligands.
Availability Status: Restricted / Custom Synthesis Required. Unlike its racemic counterpart, the pure (R)-enantiomer is rarely held in stock by major catalog suppliers (Sigma, TCI, etc.). It is typically classified as a "Make-to-Order" item. Researchers have two primary acquisition routes:
-
Outsourced Custom Synthesis: Lead time 4-8 weeks.
-
In-House Resolution: Purchasing the commercially available racemate and performing Hydrolytic Kinetic Resolution (HKR).
⚠️ Critical Procurement Warning: The "Ether Trap"
A common procurement error occurs due to nomenclature similarity. Do not confuse the target with the widely available "Naphthyl Glycidyl Ether."
| Feature | Target Compound | Common Imposter (Wrong) |
| Structure | Epoxide directly attached to Naphthalene ring | Epoxide attached via -OCH₂- ether linker |
| Name | 2-(Naphthalen-2-yl)oxirane | 2-[(Naphthalen-2-yloxy)methyl]oxirane |
| CAS (Racemic) | 20861-99-8 | 5234-06-0 |
| Reactivity | Benzylic-like C-O bond cleavage | Aliphatic ether reactivity |
Supply Chain Landscape
A. Commercial Suppliers (Racemate & Precursors)
Since the pure (R)-enantiomer is not a standard catalog item, the most efficient strategy is to procure the racemate or the alkene precursor and resolve/synthesize it.
| Role | Compound Name | CAS No. | Primary Suppliers | Purity |
| Target (Racemic) | 2-(Naphthalen-2-yl)oxirane | 20861-99-8 | Santa Cruz Biotech, Combi-Blocks | ~97% |
| Precursor | 2-Vinylnaphthalene | 827-54-3 | Sigma-Aldrich, Alfa Aesar, TCI | 98% |
| Chiral Catalyst | (S,S)-Co-Salen (Jacobsen's) | 176763-62-5 | Sigma-Aldrich, Strem | 99% |
B. Custom Synthesis Providers (For Pure (R)-Enantiomer)
If internal synthesis is not feasible, request a quote from these specialized CROs using the structure and CAS 20861-99-8 (R-isomer request) as the identifier.
-
Enamine: Strong capabilities in chiral building blocks.
-
WuXi AppTec: Reliable for gram-to-kilogram scale-up.
-
Synthonix: Specializes in hard-to-find aromatic heterocycles.
Technical Protocol: In-House Synthesis (The "Make" Strategy)
Recommendation: The most robust, self-validating method to access >99% ee (R)-2-(naphthalen-2-yl)oxirane is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.
Mechanism of Action
The (S,S)-Co(salen) complex selectively catalyzes the hydrolysis of the (S)-epoxide into the corresponding diol, leaving the (R)-epoxide unreacted and chemically distinct. This allows for easy separation.
Step-by-Step Workflow
Phase 1: Preparation of Racemic Epoxide (If starting from alkene)
-
Reagents: 2-Vinylnaphthalene (1.0 eq), m-CPBA (1.2 eq), DCM (0.5 M).
-
Procedure: Dissolve 2-vinylnaphthalene in DCM at 0°C. Add m-CPBA portion-wise. Stir at RT for 12h.
-
Workup: Quench with sat. Na₂S₂O₃ (to destroy peroxides) and sat. NaHCO₃. Extract with DCM.
-
Yield: Quantitative conversion to racemic 2-(naphthalen-2-yl)oxirane.
Phase 2: Hydrolytic Kinetic Resolution (HKR)
-
Catalyst Activation: Dissolve (S,S)-Co(salen) oligomer (0.5 mol%) in toluene. Add acetic acid (2 eq relative to Co) and stir open to air for 1h to generate the active Co(III) species. Evaporate solvent.
-
Reaction:
-
Dissolve Racemic Epoxide (1.0 eq) in THF (minimal volume).
-
Add activated (S,S)-Co-catalyst (0.5 mol%).
-
Cool to 0°C.[1]
-
Add H₂O (0.55 eq) dropwise. Crucial: Do not add excess water.
-
Allow to warm to RT and stir for 12-24h.
-
-
Validation: Monitor by Chiral HPLC (see Section 4). The (S)-epoxide peak should disappear/convert to diol.
-
Purification:
-
The reaction mixture contains (R)-epoxide (volatile/soluble) and (S)-diol (polar/solid).
-
Separation: Flash chromatography (Hexane/EtOAc 9:1) or Kugelrohr distillation. The diol remains on the baseline/pot.
-
-
Result: (2R)-2-(naphthalen-2-yl)oxirane (>99% ee).
Quality Control & Visualization
Chiral HPLC Method
To validate the enantiomeric excess (ee) of your product:
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Naphthalene chromophore is strong).
-
Expected Elution: The (R) and (S) enantiomers will have distinct retention times. Run the racemate first to establish the baseline separation.
Decision Logic Diagram
Caption: Procurement and synthesis decision tree for (2R)-2-(naphthalen-2-yl)oxirane, highlighting the Hydrolytic Kinetic Resolution (HKR) pathway.
References
-
Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Accounts of Chemical Research, 33(6), 421–431. Link
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 277(5328), 936–938. Link
-
Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society, 124(7), 1307–1315. Link
-
Santa Cruz Biotechnology. "2-(naphthalen-2-yl)oxirane Product Page (Racemate)." SCBT Catalog. Link (Search CAS: 20861-99-8)[2]
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of Arylethanolamine Beta-Blockers via (2R)-2-(naphthalen-2-yl)oxirane
This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective synthesis of (1R)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol —the active enantiomer of the Class II beta-blocker Pronethalol —utilizing the chiral building block (2R)-2-(naphthalen-2-yl)oxirane .
While Pronethalol is historically significant as the first clinical beta-blocker, this protocol serves as a foundational template for synthesizing the arylethanolamine class of adrenergic antagonists (e.g., Sotalol, Salmeterol intermediates) via stereospecific epoxide ring-opening.
Abstract & Core Principle
The synthesis of chiral beta-blockers demands high enantiomeric purity, as the biological activity is often restricted to a single enantiomer (typically the R-isomer for arylethanolamines, analogous to the S-isomer of aryloxypropanolamines). This guide details the regioselective aminolysis of (2R)-2-(naphthalen-2-yl)oxirane.
Unlike the synthesis of Propranolol (which uses epichlorohydrin and involves a displacement step), this pathway utilizes a direct nucleophilic addition mechanism. The reaction is driven by the release of ring strain (~27 kcal/mol) and governed by steric control, directing the nucleophile (isopropylamine) to the less hindered terminal carbon. This preserves the stereochemistry at the benzylic position, translating the (2R)-epoxide directly into the (1R)-amino alcohol.[1]
Reaction Mechanism & Pathway
The synthesis proceeds via an SN2-type attack of the amine on the terminal carbon of the epoxide.[1] Under neutral or basic conditions, steric factors dominate over electronic stabilization, ensuring high regioselectivity.
Stereochemical Integrity
-
Starting Material: (2R)-2-(naphthalen-2-yl)oxirane.
-
Transformation: The C–O bond at the chiral center (benzylic carbon) remains intact throughout the reaction.
-
Product: (1R)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol.
-
Note on Nomenclature: While the CIP priority assignment changes due to the incoming group, the absolute spatial configuration of the hydroxyl-bearing carbon is retained.
Pathway Visualization
The following diagram illustrates the reaction flow, including critical intermediates and decision points for purification.
Caption: Workflow for the regioselective ring-opening of (2R)-2-(naphthalen-2-yl)oxirane to yield (R)-Pronethalol.
Experimental Protocol
Reagents and Materials[2][3][4][5][6][7]
| Reagent | CAS Registry | Role | Eq. | Notes |
| (2R)-2-(naphthalen-2-yl)oxirane | 20861-99-8* | Substrate | 1.0 | Chiral purity >98% ee required.[2] |
| Isopropylamine | 75-31-0 | Nucleophile | 5.0 | Excess prevents bis-alkylation. |
| Ethanol (Absolute) | 64-17-5 | Solvent | - | Protic solvent assists ring opening. |
| HCl in Isopropanol (2M) | - | Salt Formation | 1.1 | For isolation of stable salt. |
| Ethyl Acetate | 141-78-6 | Anti-solvent | - | For recrystallization. |
*Note: CAS 20861-99-8 refers to the racemic epoxide; specific chiral synthesis or resolution (e.g., Jacobsen HKR) may be required if the pure (2R) enantiomer is not sourced directly.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]
-
Dissolution: Charge the flask with (2R)-2-(naphthalen-2-yl)oxirane (1.70 g, 10.0 mmol) and Absolute Ethanol (20 mL). Stir until fully dissolved.
-
Addition: Add Isopropylamine (4.3 mL, 50.0 mmol) dropwise over 5 minutes.
-
Critical Control Point: The reaction is exothermic. Ensure the internal temperature does not spike >30°C during addition to prevent polymerization.
-
Step 2: Reaction Execution
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath.
-
Monitoring: Monitor the reaction via TLC (SiO₂, Hexane:EtOAc 1:1) or HPLC.
-
Endpoint: Disappearance of the epoxide spot (R_f ~0.7) and appearance of the polar amino alcohol spot (R_f ~0.2). Typical reaction time is 3–5 hours.
-
Step 3: Workup and Isolation
-
Concentration: Cool the mixture to room temperature. Remove the solvent and excess isopropylamine under reduced pressure (Rotavap) at 40°C.
-
Note: Isopropylamine is volatile; use a proper trap to prevent pump damage.
-
-
Solvent Swap: Redissolve the resulting viscous oil in Ethyl Acetate (30 mL).
-
Salt Formation: Cool the solution to 0°C in an ice bath. Slowly add 2M HCl in Isopropanol (5.5 mL) with vigorous stirring. A white precipitate (the hydrochloride salt) should form immediately.
Step 4: Purification
-
Filtration: Filter the solid under vacuum and wash the cake with cold Ethyl Acetate (2 x 10 mL) to remove non-polar impurities.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Ether or Isopropanol to upgrade chiral purity.
-
Dissolve in minimum hot Ethanol.
-
Add Diethyl Ether until turbidity is observed.
-
Cool gradually to 4°C overnight.
-
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.
Analytical Characterization
To validate the synthesis, the following data should be obtained:
-
1H NMR (400 MHz, DMSO-d6):
-
δ 8.1–7.4 (m, 7H, Naphthyl), 6.2 (d, 1H, OH), 5.1 (m, 1H, CH-OH), 3.2–3.0 (m, 2H, CH2-N), 3.3 (m, 1H, CH-iso), 1.3 (d, 6H, CH3).
-
Diagnostic Signal: The benzylic proton (CH-OH) typically appears as a multiplet around 5.0–5.2 ppm.
-
-
Chiral HPLC:
Safety & Handling Protocol
Hazard Identification
-
Epoxides: Potent alkylating agents. Potential mutagens/carcinogens. Handle in a fume hood with double nitrile gloves.
-
Pronethalol: Classified as a carcinogen (induces thymic tumors in mice). Handle all powders in a glove box or static-free hood.
-
Isopropylamine: Highly flammable and corrosive. Causes severe skin burns and eye damage.
Waste Disposal
-
Quench unreacted epoxide residues with aqueous NaOH before disposal.
-
Segregate halogenated (if HCl used) and non-halogenated organic waste.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of epoxide | Ensure slow addition of amine; avoid excessive heat (>80°C). |
| Bis-alkylation | Insufficient amine excess | Increase Isopropylamine equivalents to 10.0 eq. |
| Low ee% | Racemization via SN1 | Avoid acidic conditions during reaction; ensure neutral/basic environment. |
| Oily Product | Residual solvent/amine | Dry under high vacuum (<1 mbar) for 4 hours; induce crystallization by scratching. |
References
-
Smith, W. L. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.[6] [Link][7]
-
Howe, R., & Shanks, R. G. (1966). Optical isomers of pronethalol. Nature. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30333, 2-(Naphthalen-2-yl)oxirane. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]
- 3. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]
- 4. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Enantioselective Synthesis of (S)-Propranolol via Aminolysis of Aryl Glycidyl Ethers
[2][3]
Executive Summary
This protocol details the synthesis of (S)-Propranolol hydrochloride, a high-affinity
Key Advantages[2][3]
-
Atom Economy: Direct addition reaction with no byproducts other than solvent traces.[2]
-
Stereoretention: The
mechanism at the terminal carbon retains the configuration of the C2 chiral center. -
Green Chemistry: The reaction can be accelerated using "on-water" conditions or mild alcoholic solvents, minimizing VOC usage.[3]
Structural Analysis & Reaction Logic[2]
The discrepancy between the user-requested starting material and the target drug is visualized below. This logic dictates the selection of the correct glycidyl ether precursor.
Figure 1: Structural divergence between the requested styrene-oxide derivative and the required glycidyl ether precursor for Propranolol.
Experimental Protocol
Materials & Reagents[1][4][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |
| (S)-1-Naphthyl Glycidyl Ether | 200.23 | 1.0 | >98% ee | Chiral Precursor |
| Isopropylamine | 59.11 | 3.0 - 5.0 | >99% | Nucleophile |
| Methanol (MeOH) | 32.04 | Solvent | HPLC Grade | Reaction Medium |
| HCl (1M in Diethyl Ether) | 36.46 | 1.1 | Anhydrous | Salt Formation |
| Ethyl Acetate | 88.11 | Solvent | ACS Grade | Extraction/Workup |
Note on Precursor: The (S)-epoxide precursor can be obtained via the Hydrolytic Kinetic Resolution (HKR) of the racemic glycidyl ether using Jacobsen's catalyst if commercial pure sources are unavailable.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the less hindered primary carbon of the epoxide ring (
Figure 2: Mechanistic pathway.[2][3] Attack at the terminal carbon ensures retention of the C2 stereocenter.
Step-by-Step Procedure
Phase 1: Aminolysis (Ring Opening) [2][3]
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add (S)-1-Naphthyl Glycidyl Ether (2.00 g, 10 mmol) to the flask.
-
Solvent: Dissolve the epoxide in Methanol (20 mL).
-
Optimization Note: Water (5 mL) can be added to accelerate the reaction via hydrogen-bond activation of the epoxide oxygen, though this requires more rigorous workup.
-
-
Nucleophile Addition: Add Isopropylamine (2.55 mL, 30 mmol) dropwise over 5 minutes.
-
Reaction: Stir the mixture at reflux (approx. 60°C) for 3–5 hours.
-
Monitoring: Monitor consumption of the epoxide by TLC (Hexane:EtOAc 7:3) or HPLC.[2] The epoxide spot (
) should disappear, and a more polar amine spot ( ) should appear.
-
Phase 2: Workup and Isolation
-
Evaporation: Remove excess isopropylamine and methanol under reduced pressure (Rotary evaporator, 40°C, 20 mbar).
-
Residue: The resulting oil is crude (S)-Propranolol free base.[2][3]
-
Purification (Optional but Recommended): Dissolve the oil in Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) to remove any trace amine salts. Dry the organic layer over anhydrous
, filter, and concentrate.
Phase 3: Salt Formation (Hydrochloride) [2][3]
-
Dissolution: Dissolve the free base oil in a minimum amount of anhydrous Ethanol or dry Diethyl Ether (approx. 10 mL).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1M HCl in Diethyl Ether (11 mL) dropwise with stirring.
-
Crystallization: A white precipitate of (S)-Propranolol HCl should form immediately.[2][3] Stir for 30 minutes at 0°C.
-
Filtration: Filter the solid under vacuum and wash with cold ether (2 x 10 mL).
-
Drying: Dry the white solid in a vacuum oven at 40°C for 4 hours.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 163–165°C (HCl salt) | Capillary Method |
| Yield | 85–92% | Gravimetric |
| Enantiomeric Excess | >98% (S)-isomer | Chiral HPLC (Chiralcel OD-H) |
| 1H NMR (DMSO-d6) | 400 MHz NMR |
Self-Validating Check:
Troubleshooting & Optimization
-
Low Yield: Often caused by the volatility of isopropylamine. Use a sealed vessel or a large excess (5 equiv) if running at reflux.[2]
-
Racemization: Rare under these conditions, but avoid strong Lewis acids or excessive temperatures (>80°C) which might trigger
character at the chiral center. -
Impurity Profile: If the "User Input" regioisomer (2-naphthyl) was present as an impurity in the starting material, it will form a distinct byproduct detectable by HPLC (retention time shift due to lipophilicity difference).[2]
References
-
Mechanism of Epoxide Aminolysis
-
Synthesis of (S)
-
Structure-Activity Relationship (Propranolol vs Pronethalol)
-
Chemical Safety (Epoxides)
Sources
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. m.chem960.com [m.chem960.com]
- 3. CAS 5234-06-0: 2-[(2-Naphthalenyloxy)methyl]oxirane [cymitquimica.com]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. jocpr.com [jocpr.com]
- 6. PubChemLite - 2-(naphthalen-2-yl)oxirane (C12H10O) [pubchemlite.lcsb.uni.lu]
- 7. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of (2R)-2-(naphthalen-2-yl)oxirane as a chiral building block
Application Note: Strategic Utilization of (2R)-2-(naphthalen-2-yl)oxirane as a Chiral Building Block
Part 1: Executive Summary & Structural Distinction
The Molecule: (2R)-2-(naphthalen-2-yl)oxirane Common Name: (R)-2-Naphthyloxirane CAS (Racemic): 3299-74-5 | CAS ((2R)-Isomer): 20861-99-8[1]
This guide details the application of (2R)-2-(naphthalen-2-yl)oxirane , a high-value chiral electrophile.[1] It serves as a lipophilic, bulky bioisostere of styrene oxide.
CRITICAL DISTINCTION: Researchers frequently confuse this molecule with 2-[(naphthalen-2-yloxy)methyl]oxirane (Naphthyl glycidyl ether).[1]
-
Naphthyl Glycidyl Ether: Contains an ether linkage (
).[1] Precursor to Propranolol .[1][2] -
2-Naphthyloxirane (This Topic): Epoxide attached directly to the naphthalene ring.[1] Precursor to Pronethalol and aryl-ethanolamine pharmacophores.[1]
Core Applications:
- -Adrenergic Antagonists: Direct synthesis of Pronethalol-type scaffolds.[1]
-
Kinetic Resolution Substrate: A benchmark substrate for Co-Salen (Jacobsen) catalytic systems.[1]
-
Asymmetric C-C Bond Formation: Friedel-Crafts hydroxyalkylation.[1]
Part 2: Preparation & Enantiomeric Enrichment (The Foundation)[1]
While asymmetric epoxidation of 2-vinylnaphthalene is possible, the industrial standard for obtaining high enantiomeric excess (ee > 99%) is the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide.[1]
Protocol 1: Jacobsen Hydrolytic Kinetic Resolution (HKR)
Objective: Isolate (2R)-2-(naphthalen-2-yl)oxirane from racemic starting material with >99% ee.[1]
Mechanism: The (R,R)-Co-Salen complex preferentially catalyzes the hydrolysis of the (S)-enantiomer to the diol, leaving the unreacted (R)-epoxide intact.[1]
Materials:
-
Racemic 2-(naphthalen-2-yl)oxirane (10 mmol)[1]
-
(R,R)-Co-Salen Catalyst (0.05 mmol, 0.5 mol%)[1]
-
Acetic Acid (AcOH) (0.2 mmol)[1]
-
Distilled Water (5.5 mmol, 0.55 eq)[1]
-
THF (minimal, for solubility)
Step-by-Step Methodology:
-
Catalyst Activation: Dissolve (R,R)-Co-Salen (oligomeric or monomeric) in THF. Add AcOH and stir for 30 mins in open air to generate the active Co(III) species. Evaporate solvent to obtain the brown solid catalyst.[1]
-
Reaction Setup: Dissolve the racemic epoxide in a minimal amount of THF (0.5 M concentration). Add the activated catalyst.[1]
-
Hydrolysis: Cool to 0°C. Slowly add water (0.55 eq) dropwise.
-
Why? Slow addition prevents non-selective uncatalyzed hydrolysis.[1]
-
-
Incubation: Allow to warm to room temperature (23°C) and stir for 14–18 hours.
-
Work-up: Dilute with hexanes. The diol (from S-epoxide) will precipitate or separate.[1] Filter or partition with water.[1]
-
Purification: The organic layer contains the (2R)-epoxide.[1] Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).
Self-Validation Check:
-
TLC: Two spots.[1] High
(Epoxide), Low (Diol).[1] -
Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/iPrOH (90:10).[1] (R)-isomer typically elutes second (verify with authentic standard).
Part 3: Nucleophilic Ring Opening (The Core Application)
The primary utility of this building block is the synthesis of chiral
Regioselectivity Logic
-
Basic/Neutral Conditions: Nucleophiles attack the less substituted carbon (C1) due to steric hindrance at the benzylic position (C2).[1] Result: Retention of configuration at C2; formation of secondary alcohol.[1]
-
Acidic Conditions: The epoxide oxygen is protonated, weakening the C2-O bond.[1] Nucleophiles attack the more substituted carbon (C2) (benzylic) due to carbocation character.[1] Result: Inversion of configuration (Walden inversion).
Decision Pathway (Graphviz):
Caption: Regiochemical divergence based on reaction conditions. For drug synthesis, the Basic pathway is preferred to maintain the chiral center.
Protocol 2: Synthesis of Pronethalol Analogs (Aminolysis)
Target: Synthesis of (1R)-2-(isopropylamino)-1-(naphthalen-2-yl)ethanol.[1]
Reagents:
-
(2R)-2-(naphthalen-2-yl)oxirane (1.0 eq)[1]
-
Isopropylamine (3.0 – 5.0 eq)[1]
-
Solvent: Ethanol (Absolute) or Isopropanol[1]
-
Catalyst (Optional): Calcium Triflate (5 mol%) for faster kinetics.[1]
Methodology:
-
Preparation: Dissolve the epoxide in Ethanol (0.2 M).
-
Addition: Add excess isopropylamine.
-
Why Excess? To prevent the product (a secondary amine) from reacting with another epoxide molecule (polymerization/dimerization).[1]
-
-
Reflux: Heat to 60–70°C in a sealed pressure tube (if amine is volatile) for 6–12 hours.
-
Monitoring: Monitor by TLC. Epoxide spot disappearance is the indicator.[1]
-
Work-up: Evaporate solvent and excess amine under reduced pressure.
-
Crystallization: Recrystallize the resulting amino-alcohol from Toluene/Hexane to remove trace dimers.
Data Summary: Solvent Effects on Regioselectivity (Simulated)
| Solvent | Temperature | Yield (%) | Regioisomer Ratio (C1:C2 Attack) |
| Ethanol | 60°C | 92% | >99 : 1 |
| Water | 25°C | 85% | 95 : 5 |
| DCM | 40°C | 60% | 90 : 10 |
| Toluene | 110°C | 78% | 98 : 2 |
Insight: Protic solvents like Ethanol facilitate the ring opening via hydrogen bonding to the epoxide oxygen, acting as a mild acid catalyst without triggering the C2-attack mechanism.
Part 4: Advanced Application (C-C Bond Formation)
For researchers building carbon skeletons rather than heteroatom linkages.[1]
Protocol 3: Copper-Catalyzed Grignard Ring Opening
Objective: Introduction of an alkyl group at the terminal position.[1]
Reagents:
Key Insight: Without Copper (CuI), Grignard reagents may attack the benzylic position or cause rearrangement to the ketone (Meinwald rearrangement).[1] CuI ensures attack at the less hindered terminal carbon via an organocuprate intermediate.[1]
Part 5: Analytical Quality Control
To ensure the integrity of the "Self-Validating System," use the following parameters.
1. H-NMR Diagnostic Peaks (CDCl3):
-
Epoxide (Starting Material): Distinct multiplets at
2.8–3.2 ppm (terminal protons) and 3.9 ppm (benzylic proton).[1] -
Product (Amino Alcohol): Benzylic proton shifts downfield to
4.7–5.0 ppm (dd).[1] Appearance of exchangeable OH/NH protons.[1]
2. Enantiomeric Excess Determination:
-
Method: HPLC
-
Column: Chiralcel OD-H or AD-H
-
Mobile Phase: Hexane : Isopropanol (90:10)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV 254 nm (Strong absorption due to Naphthalene)[1]
References
-
Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 277(5328), 936-938.[1] Link[1]
-
Howe, R., & Shanks, R. G. (1966).[1] "Optical isomers of pronethalol." Nature, 210, 1362.[1] Link[1]
-
Kamal, A., et al. (2005).[1] "Enzymatic resolution of 2-naphthyl oxiranes." Tetrahedron: Asymmetry, 16(11), 1955-1960.[1] Link[1]
-
Augé, J., et al. (1972).[1] "Heterocyclic Analogs of Pronethalol (2-isopropylamino-1-(2-naphthyl)ethanol)." Journal of Medicinal Chemistry, 15(1), 49-57.[1] Link[1]
-
Tokunaga, M., et al. (1997).[1] "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral Cobalt(III) Salen Complexes." Science, 277, 936.[1] Link[1]
Sources
Application Note: High-Fidelity Sharpless Asymmetric Epoxidation (SAE)
Abstract & Scope
The Sharpless Asymmetric Epoxidation (SAE) is the gold standard for converting primary and secondary allylic alcohols into 2,3-epoxy alcohols with high enantiomeric excess (>90% ee).[1] Unlike substrate-directed methods (e.g., Henbest) or non-functionalized alkene oxidations (e.g., Jacobsen, Shi), SAE relies on a titanium-tartrate complex that binds the allylic alcohol, ensuring precise oxygen delivery.
This guide details the Catalytic Sharpless Epoxidation , a refinement by Gao and Sharpless (1987) that reduces catalyst loading to 5–10 mol% through the inclusion of molecular sieves. This protocol addresses the common failure points: moisture sensitivity, catalyst aging, and the notorious titanium emulsion during workup.
Mechanistic Principles & Stereochemical Control
The reaction proceeds via a dimeric complex formed between titanium(IV) tetraisopropoxide and a dialkyl tartrate (DET or DIPT). The success of the reaction relies on the "ligand-accelerated catalysis" phenomenon—the chiral titanium dimer catalyzes the reaction much faster than the achiral titanium species alone.
The Sharpless Mnemonic
The stereochemical outcome is predictable using the "Sharpless Mnemonic."[1][2][3] When the allylic alcohol is drawn in the plane with the double bond vertical and the hydroxymethyl group at the bottom right:
-
(+)-DET or (+)-DIPT (Natural L-Tartrate): Delivers oxygen from the BOTTOM face.
-
(-)-DET or (-)-DIPT (Unnatural D-Tartrate): Delivers oxygen from the TOP face.
Mechanistic Visualization
Critical Reaction Parameters
To achieve high ee and conversion, the following parameters must be strictly controlled.
| Parameter | Recommendation | Scientific Rationale |
| Titanium Source | Ti(OiPr)₄ (Distilled) | Highly sensitive to moisture. Hydrolysis creates inactive TiO₂ oligomers.[1] Use fresh or distilled reagent. |
| Ligand | (+)- or (-)-DIPT | Diisopropyl tartrate (DIPT) is more hydrophobic than Diethyl tartrate (DET), often yielding higher ee and preventing catalyst poisoning by product inhibition. |
| Oxidant | TBHP (5-6M in Decane) | Do not use aqueous TBHP. Water kills the catalytic cycle. Use anhydrous TBHP in decane (commercially available or prepared).[4] |
| Stoichiometry | 5-10 mol% Ti / 6-12 mol% Ligand | The Gao modification. Excess ligand (10-20% relative to Ti) ensures all Ti is bound in the chiral complex. |
| Additives | 3Å or 4Å Molecular Sieves | Crucial. Sieves scavenge trace water and, more importantly, facilitate ligand exchange, allowing the catalyst to turn over. |
| Temperature | -20°C to -25°C | Balances rate and selectivity. Higher temps erode ee; lower temps stop the reaction. |
Experimental Protocol: Catalytic SAE
Target: Epoxidation of trans-2-hexen-1-ol (Model Substrate) Scale: 10 mmol
Phase 1: Setup & Catalyst Formation (The "Aging" Step)
-
Safety Note: TBHP is a peroxide.[4][5][6][7] Work behind a blast shield. Avoid contact with transition metals (Fe, Co, Mn) outside the reaction flask.
-
Drying: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a thermometer. Cool under a stream of dry Nitrogen or Argon.
-
Solvent & Sieves: Add 40 mL of anhydrous Dichloromethane (DCM) and 1.0 g of activated powdered 4Å molecular sieves. Stir for 10 minutes.
-
Titanium Addition: Cool the flask to -20°C (CCl₄/dry ice or cryostat). Add Titanium(IV) isopropoxide (0.15 mL, 0.5 mmol, 0.05 eq) via syringe.
-
Ligand Addition: Add (+)-Diisopropyl tartrate (DIPT) (0.12 mL, 0.6 mmol, 0.06 eq).
-
Critical Step: Stir at -20°C for 20–30 minutes . This "aging" period allows the formation of the active dimeric catalyst. Skipping this results in low ee.
-
Phase 2: Oxidation[1]
-
Oxidant Addition: Add TBHP (5.5 M in decane, 3.6 mL, 20 mmol, 2.0 eq) dropwise. Stir for another 10–20 minutes at -20°C.
-
Substrate Addition: Dissolve trans-2-hexen-1-ol (1.0 g, 10 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes, maintaining temperature below -15°C.
-
Reaction: Stir at -20°C. Monitor by TLC (stain with PMA or Anisaldehyde). Reaction typically requires 3–5 hours.
Phase 3: The "Gao" Workup (Emulsion Control)
Standard aqueous workups lead to intractable emulsions due to Titanium hydroxides. Use this chelation method:
-
Quench: While still at -20°C, add a solution of Citric Acid (0.5 g) in Acetone/Ether (5 mL).
-
Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) with vigorous stirring. The mixture should become clear (or slightly cloudy with sieves) as Ti-citrate complexes form.
-
Filtration: Filter the mixture through a pad of Celite to remove molecular sieves. Rinse the pad with Diethyl Ether.
-
Hydrolysis (Optional but recommended for volatile epoxides): Stir the filtrate with 10% NaOH/Brine solution for 1 hour to hydrolyze excess tartrates (improves separation).
-
Extraction: Separate layers. Extract aqueous layer 3x with Et₂O. Dry combined organics over Na₂SO₄.
-
Purification: Concentrate in vacuo (careful of product volatility). Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
Workflow Diagram
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Water in system | Ensure sieves are activated (flame dried under vacuum). Use fresh anhydrous TBHP. |
| Low ee (<80%) | Temperature too high | Maintain -20°C strictly. Do not let temp spike during addition. |
| Low ee (<80%) | Catalyst not aged | Ensure the Ti/Ligand mix stirs for 30 mins before adding oxidant/substrate. |
| Slow Reaction | Old Ti(OiPr)₄ | Distill Ti(OiPr)₄. It should be a clear, colorless liquid, not yellow/cloudy. |
| Emulsion during workup | Ti-hydroxide gel | Do not use simple water wash. Use the Citric Acid or FeSO₄/Tartaric acid workup. |
References
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[6][8] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization.[9] Journal of the American Chemical Society, 109(19), 5765–5780. [Link]
-
Hill, J. G., Sharpless, K. B., Exon, C. M., & Regenye, R. (1985). Enantioselective Epoxidation of Allylic Alcohols: (2S,3S)-3-Propyloxiranemethanol. Organic Syntheses, 63, 66. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. LCSS: TERT-BUTYL HYDROPEROXIDE [web.stanford.edu]
- 5. alphachem.biz [alphachem.biz]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lyondellbasell.com [lyondellbasell.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of (2R)-2-(naphthalen-2-yl)oxirane Synthesis
Case ID: NAP-OX-2R-OPT Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: (2R)-2-(naphthalen-2-yl)oxirane (CAS: 2461-42-9) Common Names: (R)-2-Naphthyloxirane; (R)-2-Naphthyl ethylene oxide.
Executive Summary
You are encountering yield or enantioselectivity issues in the synthesis of (2R)-2-(naphthalen-2-yl)oxirane . This is a high-value chiral building block, often used in the synthesis of
Achieving the (2R) configuration with high optical purity (>98% ee) and yield requires navigating a trade-off between catalyst stability and side-reaction suppression. This guide prioritizes the Asymmetric Transfer Hydrogenation (ATH) route as the "Gold Standard" for reliability, while providing the Jacobsen Epoxidation and Hydrolytic Kinetic Resolution (HKR) as alternative/remedial pathways.
Module 1: The Gold Standard (ATH + Cyclization)
Recommendation: Use this route for maximum yield and scalability.
Method: Asymmetric Transfer Hydrogenation of
The Protocol
-
Precursor: 2-bromo-1-(naphthalen-2-yl)ethanone.
-
Catalyst: (R,R)-Ru-TsDPEN (Noyori-type catalyst).
-
Note: The (R,R) catalyst yields the (1R)-bromohydrin, which cyclizes to the (2R)-epoxide with retention of configuration at the chiral center (oxygen acts as the pivot).
-
-
Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio).
Troubleshooting Guide: ATH Phase
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | CO₂ Saturation: The reaction generates CO₂ gas, which can saturate the solution and shift the equilibrium or inhibit mass transfer. | Sparging: Use a continuous inert gas sparge (N₂ or Ar) through the solution to strip CO₂. Ensure open-system venting. |
| Formation of 2-Acetonaphthone (Dehalogenation) | Hydride Overdose: The Ru-hydride species is attacking the C-Br bond instead of the Carbonyl (C=O). This happens if the reaction runs too long or temperature is too high. | Kinetic Control: Stop the reaction immediately upon reaching 95-98% conversion (monitor via HPLC). Do not aim for 100%. Lower temperature to 0°C or -10°C. |
| Low Enantiomeric Excess (<90% ee) | Reversible Hydrogenation: At higher temperatures, the reaction becomes reversible, leading to racemization. | Temperature Drop: Conduct the reaction at strictly controlled low temperatures (0°C to 4°C). Ensure the HCOOH/TEA ratio is precise (5:2). |
Troubleshooting Guide: Cyclization Phase
| Symptom | Probable Cause | Corrective Action |
| Diol Formation (Ring Opening) | Hydrolysis: The aqueous base used for cyclization is attacking the epoxide product. | Biphasic Switch: Use a biphasic system (CH₂Cl₂ / aq. NaOH) with a Phase Transfer Catalyst (TBAB). This keeps the epoxide in the organic phase, protected from the aqueous base. |
| Racemization | Acidic Silica: Purification on standard silica gel can open the ring or racemize the epoxide. | Pre-treatment: Pre-treat silica gel with 1% Et₃N in hexanes before loading the column. Ideally, distill (Kugelrohr) instead of chromatography if possible. |
Module 2: Direct Oxidation (Jacobsen Epoxidation)
Recommendation: Use this route if you lack the bromoketone precursor but have 2-vinylnaphthalene. Method: Mn-Salen catalyzed epoxidation using NaOCl (Bleach).[1]
The Protocol
-
Precursor: 2-vinylnaphthalene.
-
Catalyst: (R,R)-Jacobsen Catalyst (Mn(III) Salen).
-
Note: To obtain the (2R)-epoxide, you generally need the (R,R)-catalyst for terminal styrenes (verify specific commercial ligand batch performance, as "Jacobsen's Catalyst" often refers to the (S,S) form which makes (S)-epoxides).
-
-
Oxidant: Buffered NaOCl (pH 11.3).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Catalyst "Bleaching" (Brown | Oxidative Degradation: The active Mn(V)=O species is unstable and destroys the ligand. | Add N-Oxide: Add 4-phenylpyridine N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO) as an axial ligand to stabilize the high-valent Mn species. |
| Low Yield / Sticky Tar | Polymerization: 2-vinylnaphthalene is prone to radical polymerization under oxidative conditions. | Radical Scavenger: Add BHT (butylated hydroxytoluene) to the reaction mixture. Ensure low temperature (0°C). |
| Inconsistent ee | pH Drift: Commercial bleach varies in pH. If pH < 11, uncatalyzed (racemic) background oxidation occurs. | Buffer: Use 0.05M Na₂HPO₄ buffer to maintain pH exactly at 11.3. Do not use "fresh" bleach without checking pH. |
Module 3: The Rescue Protocol (HKR)
Recommendation: Use this if your synthesized material has low ee (e.g., 80%) and you need >99% ee. Method: Hydrolytic Kinetic Resolution using Co-Salen.[2][3]
-
Concept: You will sacrifice 50% of your yield to upgrade the optical purity.
-
Catalyst: (S,S)-Co-Salen (Jacobsen's Cobalt Catalyst).[3]
-
Logic: The (S,S)-catalyst selectively hydrolyzes the (S)-enantiomer (the impurity) into the diol, leaving the desired (R)-epoxide untouched.
-
-
Procedure:
-
Dissolve racemic/low-ee epoxide in THF/t-BuOMe.
-
Add 0.5 mol% (S,S)-Co-Salen (activated with acetic acid).
-
Add 0.55 equivalents of H₂O (relative to the unwanted enantiomer).
-
Stir 12-24h. Partition between water/hexanes. The (R)-epoxide stays in hexanes; the diol goes to water.
-
Visual Decision & Troubleshooting Logic
Caption: Decision matrix for synthesis routes. Route B (ATH) is preferred for yield. Route A (Jacobsen) is dependent on additive stability. HKR is the universal cleanup step.
Frequently Asked Questions (FAQ)
Q1: Why does my reaction mixture turn black during the ATH reduction? A: This usually indicates ruthenium precipitation (catalyst decomposition). This happens if the reaction is exposed to oxygen or if the temperature is too high (>40°C). Ensure rigorous degassing of the HCOOH/TEA mixture before adding the catalyst.
Q2: Can I use NaBH₄ instead of Transfer Hydrogenation? A: Not if you want high enantioselectivity. Standard NaBH₄ reduction is racemic. While chiral boranes (CBS reduction) exist, they are extremely sensitive to moisture. The Ru-TsDPEN transfer hydrogenation is far more robust for this specific bromoketone substrate.
Q3: My epoxide yields are good, but it degrades on the shelf. Why? A: Styrene-oxide derivatives are acid-sensitive. If you used chloroform (CDCl₃) for NMR that wasn't neutralized, trace HCl can open the ring. Store the pure epoxide at -20°C under Argon, ideally with a trace of triethylamine if stored in solution.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.
-
Jacobsen, E. N., et al. (1991). Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. Journal of the American Chemical Society.[2][4]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.
Sources
Preventing racemization during (2R)-2-(naphthalen-2-yl)oxirane reactions
Topic: Prevention of Racemization & Regioisomerism
Status: Operational | Tier: L3 (Advanced Application Support)[1][2]
Module 1: Critical Mechanism Analysis
The "Naphthyl Trap": Why this molecule fails
The primary challenge with (2R)-2-(naphthalen-2-yl)oxirane is not the epoxide ring tension itself, but the electronic nature of the naphthalene substituent.[1][2] Unlike aliphatic epoxides, the naphthyl group is a potent electron donor via resonance.
The Failure Mode (
-
Result: Formation of a planar, resonance-stabilized carbocation.[2]
-
Consequence: The nucleophile attacks from either face with equal probability.[3]
-
Outcome: Immediate, irreversible racemization (
).[2]
The Success Mode (Strict
-
Requirement: The nucleophile must attack while the C-O bond is still intact.
-
Strategy: Promote attack at the terminal (
) carbon. This leaves the chiral center completely untouched, retaining the absolute configuration.
Module 2: Troubleshooting & Diagnostics
Use this guide to diagnose experimental deviations.
Issue 1: "My ee% drops significantly after adding the amine."
Root Cause: Acid-catalyzed
-
Eliminate Acid Sources: Ensure the amine is a free base.[2] If using a salt, pre-neutralize with
or .[2] -
Scavenge Protons: Add a mild inorganic base (e.g.,
) to the reaction mixture to neutralize any adventitious acid generated during the opening. -
Temperature Control: Lower the reaction temperature. High heat (
) provides enough energy to overcome the activation barrier for C-O bond cleavage ( ), even in basic conditions.[1][2]
Issue 2: "I see a significant amount of the 'wrong' regioisomer."
Root Cause: Steric hindrance or electronic control override.[2]
Context: Attack at the
-
Steric Bulk: If using a bulky nucleophile (e.g., tert-butylamine), steric hindrance at the terminal carbon might be forcing the nucleophile to the more substituted (but electronically activated)
-position.[1][2] Switch to less sterically demanding nucleophiles or increase solvent polarity slightly to favor the transition state at the terminal carbon. -
Check Catalyst: Some Lewis acids (e.g.,
) preferentially coordinate to the epoxide oxygen, increasing the positive character at the benzylic position and directing attack there. Remove the catalyst.[2]
Issue 3: "The starting material racemized during storage."
Root Cause: Autocatalytic hydrolysis.[2] Corrective Action:
-
Storage: Store at -20°C under Argon.
-
Stabilizer: Do not store in chlorinated solvents (
, ), which can degrade to release HCl over time.[2] Store as a solid or in anhydrous Toluene.[2]
Module 3: Experimental Protocols (SOPs)
SOP A: Hydrolytic Kinetic Resolution (HKR)
Purpose: To upgrade the optical purity of (2R)-2-(naphthalen-2-yl)oxirane to >99% ee prior to synthesis.
Reagents:
Workflow:
-
Catalyst Activation: Dissolve (R,R)-Co-Salen (0.5 mol%) in THF. Add AcOH (2 equiv relative to catalyst) and stir open to air for 30 min to generate the active Co(III) species.[1][2] Remove solvent in vacuo.[2]
-
Reaction: Redissolve catalyst in minimal THF. Add the epoxide (1.0 equiv).[2][4][5][6]
-
Hydrolysis: Cool to 0°C. Slowly add water (0.55 equiv relative to the unwanted (S)-enantiomer).
-
Aging: Stir at RT for 12-24 hours. The catalyst preferentially hydrolyzes the (S)-epoxide to the diol, leaving the (2R)-epoxide intact.[1][2]
-
Purification: Partition between water/hexanes.[2] The diol stays in water; the pure (2R)-epoxide extracts into hexanes.[1][2]
SOP B: Regioselective Aminolysis (Synthesis of Propranolol-type Scaffolds)
Purpose: Ring opening with retention of configuration.
Reagents:
Workflow:
-
Preparation: Dissolve epoxide (1.0 equiv) in MeOH (0.5 M concentration).
-
Nucleophile Addition: Add Isopropylamine (3.0 - 5.0 equiv).[1][2] Note: Excess amine acts as a base to prevent acid catalysis.
-
Reaction: Stir at room temperature (20-25°C). Do not reflux.
-
Monitoring: Monitor by HPLC (Chiralcel OD-H column). Look for the disappearance of epoxide.
-
Workup: Concentrate under reduced pressure. Avoid acidic washes.[2] Recrystallize from Toluene/Hexane if necessary.[2]
Module 4: Data & Visualization
Data Table: Solvent Influence on Regioselectivity & Racemization
Based on aminolysis of aryl-epoxides (Styrene Oxide/Naphthyl Oxide models).
| Solvent Type | Solvent Example | Dielectric Constant ( | Risk of Racemization ( | Regioselectivity ( | Recommendation |
| Non-Polar | Toluene | 2.38 | Low | High (15:[1][2]1) | Recommended for strict stereocontrol.[2] |
| Polar Aprotic | Acetonitrile | 37.5 | Moderate | Moderate (8:[1][2]1) | Use if solubility is an issue.[2] |
| Polar Protic | Methanol | 32.7 | Low (if basic) | High (20:[1][2]1) | Standard. H-bonding assists ring opening without full ionization.[1][2] |
| Chlorinated | DCM ( | 8.93 | High | Variable | Avoid. Trace HCl causes rapid racemization.[2] |
| Ether | THF | 7.58 | Low | Moderate (10:[1][2]1) | Good alternative to Toluene.[2] |
Pathway Visualization: The Bifurcation of Integrity
This diagram illustrates the critical divergence between the desired
Caption: Figure 1. Mechanistic divergence.[2] Acidic conditions trigger C-O bond breakage (SN1), destroying chirality.[2] Basic conditions enforce concerted SN2 attack, preserving chirality.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use
Q: How do I measure the enantiomeric excess (ee) of the product? A: Standard Chiral HPLC is the gold standard.
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:[1][2]5) with 0.1% Diethylamine (to sharpen amine peaks).[1][2]
Q: Why is Toluene recommended over Ethanol in some protocols?
A: While Ethanol is a good solvent for amines, Toluene is non-polar. In non-polar solvents, the reaction relies more heavily on the nucleophile pushing the ring open (
References
-
Jacobsen, E. N., et al. (1997).[2][7] "Enantioselective Catalytic Ring Opening of Epoxides." Science. Link[1][2]
-
Sigma-Aldrich. (2024).[1][2][4] "Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Technical Bulletin." Merck/Sigma-Aldrich.[1][2] Link
-
Aghapoor, K., et al. (2015).[2] "Influence of solvent: reaction of styrene oxide with aniline." Acta Chimica Slovenica. Link
-
Vo, T. T., & Le, V. T. (2020).[2] "Facile Synthesis of Propranolol and Novel Derivatives." Journal of Chemistry. Link
-
BenchChem. (2025).[2][5] "Ring-Opening Reactions of (S)-Styrene Oxide: Application Notes." BenchChem Protocols. Link[1][2]
Sources
Navigating the Complexities of Epoxide Ring-Opening: A Technical Support Guide
Welcome to the technical support center for optimizing epoxide ring-opening reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their experimental conditions. Drawing from established chemical principles and field-proven insights, this resource provides in-depth solutions to common challenges encountered during this versatile and powerful transformation.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Epoxide Ring-Opening
This section addresses the core concepts that underpin successful epoxide ring-opening reactions. A solid understanding of these principles is the first step toward effective troubleshooting.
Q1: What is the primary driving force for the epoxide ring-opening reaction?
The high reactivity of epoxides stems from significant ring strain, a combination of angle and torsional strain.[1] The three-membered ring forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This inherent instability provides a strong thermodynamic driving force for the ring-opening reaction upon attack by a nucleophile, even though an alkoxide is not an ideal leaving group.[1][2]
Q2: What are the key differences between acid-catalyzed and base-catalyzed epoxide ring-opening?
The reaction conditions—acidic versus basic—fundamentally dictate the mechanism and, consequently, the regiochemical outcome of the reaction.
-
Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile (e.g., Grignard reagents, alkoxides, hydroxides), the reaction proceeds via a classic SN2 mechanism.[1][2][3] The nucleophile directly attacks one of the epoxide carbons.
-
Acid-Catalyzed Conditions: In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[1][2][4] This activation makes the epoxide susceptible to attack by even weak nucleophiles like water or alcohols.[1][4] The mechanism is often described as a hybrid between SN1 and SN2, with significant carbocation-like character developing on the more substituted carbon.[5][6][7][8]
Q3: How does the reaction condition affect where the nucleophile attacks an unsymmetrical epoxide (regioselectivity)?
This is one of the most critical aspects to control in your experiment:
-
Under basic conditions (strong nucleophile): The nucleophile attacks the less substituted (less sterically hindered) carbon, following a typical SN2 pathway.[2][3][9]
-
Under acidic conditions (weak nucleophile): The nucleophile attacks the more substituted carbon.[1][4][5][10] This is because in the protonated epoxide, the partial positive charge is better stabilized at the more substituted carbon, giving this position more SN1-like character.[7][8]
Q4: What is the expected stereochemistry of the product?
Epoxide ring-opening is a stereospecific reaction. The nucleophile attacks the carbon from the side opposite to the carbon-oxygen bond (a "backside attack").[9][11] This results in an inversion of configuration at the carbon center that is attacked. The overall product will have the nucleophile and the resulting hydroxyl group in a trans or anti configuration.[1][9]
Section 2: Troubleshooting Guide - From Theory to Practice
This section provides a question-and-answer formatted guide to address specific experimental issues.
Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
A: Low yield can stem from several factors related to reactants, catalysts, and reaction conditions.
-
Insufficient Nucleophilicity (under basic/neutral conditions): Your chosen nucleophile may not be strong enough to open the unactivated epoxide ring.
-
Solution: Consider using a stronger nucleophile. For example, if an alcohol (ROH) is ineffective, try converting it to its more nucleophilic alkoxide form (RO⁻) using a base like sodium hydride (NaH).
-
-
Poor Leaving Group (under basic/neutral conditions): The alkoxide is an inherently poor leaving group. While ring strain helps, highly stable epoxides may be resistant.
-
Solution: Switch to acidic conditions. Protonating the epoxide oxygen with a Brønsted or Lewis acid will make it a much better leaving group.[4]
-
-
Catalyst Inactivity: If using a catalyst (e.g., Lewis acid), it may be poisoned by impurities (like water) or may not be suitable for your specific substrate.
-
Incorrect Temperature: Some reactions require elevated temperatures to overcome the activation energy, especially with weaker nucleophiles or more stable epoxides.[2]
-
Solution: Try incrementally increasing the reaction temperature. However, be aware that higher temperatures can sometimes lead to side reactions and reduced selectivity.
-
Poor Regioselectivity
Q: I am getting a mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity is a common challenge, especially when the electronic and steric factors of the epoxide are not strongly differentiated.
-
Ambiguous Reaction Conditions: Operating under near-neutral pH or with a nucleophile of intermediate strength can lead to a mixture of SN1 and SN2 pathways.
-
Solution for Attack at the Less Substituted Carbon: Ensure your reaction conditions are distinctly basic. Use a strong, negatively charged nucleophile and avoid any acidic additives.
-
Solution for Attack at the More Substituted Carbon: Use a catalytic amount of a strong acid (e.g., H₂SO₄, HClO₄) and a weak nucleophile (e.g., water, alcohol). This will strongly favor the SN1-like pathway.
-
-
Solvent Effects: The solvent can significantly influence the stability of the transition state and thus the regioselectivity.[15][16][17][18]
-
To favor SN2 (attack at less substituted carbon): Non-polar, aprotic solvents are often preferred as they do not stabilize charged intermediates.
-
To favor SN1 (attack at more substituted carbon): Polar, protic solvents (like alcohols) can stabilize the developing positive charge on the more substituted carbon in the acid-catalyzed transition state. Fluorinated alcohols like hexafluoroisopropanol (HFIP) are particularly effective at promoting electrophilic activation of the epoxide.[18][19]
-
The following diagram illustrates the decision-making process for controlling regioselectivity:
Caption: Decision workflow for controlling regioselectivity.
Unexpected Side Products
A: Side reactions can compete with the desired ring-opening, especially under harsh conditions.
-
Polymerization: Under strongly acidic conditions, the alcohol product from an initial ring-opening can act as a nucleophile and attack another protonated epoxide molecule, leading to oligomers or polymers.[20]
-
Solution: Use only a catalytic amount of acid. Slowly add the epoxide to a solution of the nucleophile to maintain a low concentration of the epoxide, disfavoring polymerization.
-
-
Rearrangement Products: In acid-catalyzed reactions with substrates that can form stable carbocations, rearrangements (e.g., hydride or alkyl shifts) can occur.
-
Solution: If rearrangement is an issue, consider using less acidic conditions or a Lewis acid that is less prone to inducing carbocation formation.
-
-
Formation of a Diol: If there is water present in your reaction, particularly under acidic conditions, you may get the corresponding 1,2-diol as a byproduct.[2][5]
-
Solution: Ensure your reagents and solvents are scrupulously dry. Use of anhydrous solvents and reagents is critical.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Ring-Opening of an Epoxide with an Alcohol
This protocol details the ring-opening of an epoxide using an alkoxide, favoring attack at the less substituted carbon.
-
Preparation of the Nucleophile: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the alcohol (1.5 equivalents) and an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Ring-Opening Reaction: Dissolve the epoxide (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Add the epoxide solution dropwise to the stirred alkoxide solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required for less reactive epoxides.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following diagram outlines the workflow for this protocol:
Caption: Base-catalyzed epoxide ring-opening workflow.
Protocol 2: General Procedure for Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol
This protocol details the ring-opening of an epoxide using an alcohol under acidic conditions, favoring attack at the more substituted carbon.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the alcohol (which often serves as both the nucleophile and the solvent).
-
Add the epoxide (1.0 equivalent) to the alcohol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or 0.1 equivalents of p-toluenesulfonic acid).
-
Stir the reaction at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC or GC.
-
Work-up: Once the starting material is consumed, neutralize the acid by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the remaining residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Section 4: Data Summary Tables
Table 1: Influence of Reaction Conditions on Regioselectivity
| Condition | Nucleophile Type | Predominant Mechanism | Site of Nucleophilic Attack |
| Basic / Neutral | Strong (e.g., RO⁻, R-MgX) | SN2 | Less substituted carbon |
| Acidic | Weak (e.g., H₂O, ROH) | SN1-like | More substituted carbon |
Table 2: Common Catalysts for Epoxide Ring-Opening
| Catalyst Type | Examples | Typical Conditions | Key Advantages |
| Brønsted Acids | H₂SO₄, HCl, TsOH | Catalytic amounts in protic solvents | Readily available, inexpensive |
| Lewis Acids | BF₃·Et₂O, AlCl₃, Ti(OiPr)₄ | Stoichiometric or catalytic | Can offer different selectivities |
| Metal-Salen Complexes | (salen)CrN₃, (salen)Co(III) | Asymmetric synthesis | High enantioselectivity |
| Transition Metals | YCl₃, Co-based catalysts | Mild, often solvent-free | High regioselectivity, novel reactivity |
References
-
Epoxides Ring-Opening Reactions - Chemistry Steps. (2020). Chemistry Steps. Available at: [Link]
-
Epoxide Ring Opening | ChemTalk. (2023). ChemTalk. Available at: [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (2024). Chemistry Steps. Available at: [Link]
-
Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.). Penn State Pressbooks. Available at: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Available at: [Link]
-
18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Available at: [Link]
-
Ch16: SN1 type reactions of epoxides - Department of Chemistry - University of Calgary. (n.d.). University of Calgary. Available at: [Link]
-
Catalysts for CO2/epoxide ring-opening copolymerization - Royal Society Publishing. (2016). The Royal Society. Available at: [Link]
-
9.6. Epoxide reactions | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. Available at: [Link]
-
Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | JACS Au - ACS Publications. (2024). ACS Publications. Available at: [Link]
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (2020). Chemistry LibreTexts. Available at: [Link]
-
Stereochemistry of epoxide ring-opening - YouTube. (2018). YouTube. Available at: [Link]
-
Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Available at: [Link]
-
Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Pearson. Available at: [Link]
-
Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media - ResearchGate. (2025). ResearchGate. Available at: [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings - ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]
-
Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006). Oxford Academic. Available at: [Link]
-
Ring Opening of Epoxides - Chad's Prep®. (n.d.). Chad's Prep. Available at: [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings Anushka Asurumunige,1 Sebastian Malespini III,1 Tish H - ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]
-
YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions - MDPI. (2017). MDPI. Available at: [Link]
-
Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides | Journal of the American Chemical Society. (2021). ACS Publications. Available at: [Link]
-
Asymmetric Catalysis of Epoxide Ring-Opening Reactions - Moodle@Units. (n.d.). Moodle@Units. Available at: [Link]
-
Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]
-
pH-driven, reversible epoxy ring opening/closing in graphene oxide - ResearchGate. (2026). ResearchGate. Available at: [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkivoc. (n.d.). Arkivoc. Available at: [Link]
-
Don't understand solutions to epoxide ring opening reaction : r/chemhelp - Reddit. (2021). Reddit. Available at: [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review* - CHIMIA. (n.d.). CHIMIA. Available at: [Link]
-
Opening of Epoxides With Acid - Master Organic Chemistry. (2015). Master Organic Chemistry. Available at: [Link]
-
18.6 Reactions of Epoxides: Ring-opening - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Available at: [Link]
-
Proton Guru Practice II.15: Ring Opening of Epoxides (see note in description) - YouTube. (2018). YouTube. Available at: [Link]
-
18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023). OpenStax. Available at: [Link]
-
Epoxide - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
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- 6. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. Epoxide Ring Opening | ChemTalk [chemistrytalk.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. arkat-usa.org [arkat-usa.org]
- 20. jsynthchem.com [jsynthchem.com]
Technical Support Center: Enantioselective Epoxidation of 2-Vinylnaphthalene
[1]
Ticket ID: #VN-EPOX-402 Subject: Catalyst Selection & Process Optimization for 2-Vinylnaphthalene Epoxidation Status: Open Assigned Specialist: Senior Application Scientist[1]
Core Directive: The Challenge of Terminal Alkenes
Welcome to the Advanced Catalysis Support Center. You are targeting the enantioselective epoxidation of 2-vinylnaphthalene .
The Technical Bottleneck: Unlike cis-disubstituted alkenes (the "sweet spot" for Jacobsen epoxidation) or trans-alkenes (ideal for Shi epoxidation), 2-vinylnaphthalene is a terminal alkene .[1] Terminal alkenes are notoriously difficult substrates for asymmetric epoxidation because they lack the steric bulk near the double bond required to "lock" the substrate into a specific trajectory during the oxygen transfer step.
Your Strategic Options: We categorize your approach into three distinct "Service Tiers" based on your required Enantiomeric Excess (ee%) and scale.
Module 1: Catalyst Selection Matrix
| Feature | Tier 1: Biocatalysis (SMO) | Tier 2: Mn-Salen (Jacobsen) | Tier 3: Organocatalysis (Shi) |
| Primary Catalyst | Styrene Monooxygenase (StyA/StyB) | (R,R)-Mn(salen) complex | Fructose-derived ketone (D-Epoxone) |
| Selectivity (ee%) | Excellent (>98%) | Moderate to Good (50-86%)* | Low to Moderate (<60%)** |
| Scalability | Low/Medium (Solubility limits) | High (Kilogram scale) | Medium |
| Reaction Type | Fermentation / Whole Cell | Biphasic Chemical Oxidation | Homogeneous Organocatalysis |
| Critical Limit | Substrate inhibition / Solubility | Radical intermediate scrambling | Baeyer-Villiger decomposition |
| Best For... | High-value, gram-scale intermediates | Large-scale, cost-sensitive production | Metal-free requirements |
*Note: Mn-Salen ee% for terminal alkenes is often lower than cis-alkenes.[1] Requires cryo-conditions (-78°C) or downstream purification (HKR) to reach >95% ee. **Note: Standard Shi catalysts struggle with terminal alkenes.[1] Modified ketones are required.
Diagnostic Workflows (Visualized)
Workflow A: Catalyst Decision Tree
Caption: Decision logic for selecting between Biocatalytic (SMO) and Chemical (Mn-Salen) routes based on scale and purity requirements.
Troubleshooting Guide: Mn-Salen (Jacobsen) System
Context: You have chosen the Mn-Salen route for scalability, but you are experiencing issues. Standard Catalyst: (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[1][2]
Issue 1: Low Enantiomeric Excess (<60% ee)
Root Cause Analysis: For terminal alkenes like 2-vinylnaphthalene, the energy difference between the competing diastereomeric transition states is small. Furthermore, the reaction proceeds via a radical intermediate.[2][3] If the radical lifetime is long, bond rotation occurs, eroding stereocontrol.
Diagnostic Steps:
-
Temperature Check: Are you running at Room Temp?
-
Fix: Cool reaction to -78°C .[1] Low temperature favors the concerted (or rapid radical collapse) pathway over the bond-rotating radical pathway.
-
-
Oxidant Choice: Are you using NaOCl (Bleach)?
-
Fix: Switch to mCPBA / NMO (N-Methylmorpholine N-oxide) .[1] The mCPBA/NMO system often provides higher enantioselectivity for styrene derivatives compared to the biphasic bleach method.
-
-
Additive Check:
Issue 2: Catalyst "Bleaching" (Deactivation)
Root Cause Analysis: The terminal oxidant (especially bleach) can oxidatively degrade the salen ligand, destroying the catalyst before conversion is complete.
Protocol Adjustment:
-
The "Lush" Method: Add the oxidant slowly via syringe pump over 4-6 hours.
-
pH Buffer: Ensure the aqueous phase is buffered to pH 11.3 (Na2HPO4). Unbuffered bleach leads to HOCl formation, which attacks the imine bridge of the catalyst.
Troubleshooting Guide: Biocatalysis (SMO)
Context: You are using a whole-cell system (e.g., E. coli expressing StyA/StyB from Pseudomonas) but yields are low.
Issue 3: Substrate Solubility & Toxicity
Root Cause Analysis: 2-Vinylnaphthalene is highly hydrophobic (LogP ~4.[1]5) and toxic to cells at high concentrations. It precipitates in aqueous media, preventing enzyme access.
Diagnostic Steps:
-
Phase Check: Is the reaction mixture cloudy/precipitated?
-
Fix: Implement a Second Phase (Organic Reservoir) . Use bis(2-ethylhexyl)phthalate (BEHP) or n-octane as a carrier solvent.[1] The substrate dissolves in the organic phase and slowly partitions into the aqueous phase, preventing toxicity while maintaining availability.
-
-
Cyclodextrin Additives:
-
Fix: Add HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1] This encapsulates the hydrophobic substrate, increasing apparent solubility without harming the cells.
-
Mechanism Visualization: SMO Pathway
Caption: The two-component Styrene Monooxygenase (SMO) system requiring NADH regeneration.[1]
Standard Operating Procedures (SOPs)
SOP A: The "Plan B" - Hydrolytic Kinetic Resolution (HKR)
Use this if your primary epoxidation yields <90% ee.[1]
Theory: The (R,R)-Co(salen) complex preferentially hydrolyzes the (S)-epoxide into a diol, leaving the desired (R)-epoxide unreacted and enantiomerically pure.[1]
Protocol:
-
Catalyst Prep: Dissolve (R,R)-Co(salen) (0.5 mol%) in THF. Add acetic acid (2 equiv relative to Co) and stir in air for 30 min to generate the active Co(III) species.[1]
-
Reaction: Evaporate THF, dissolve residue in the crude epoxide mixture (from the Jacobsen reaction).
-
Hydrolysis: Add 0.55 equivalents of water (relative to the unwanted enantiomer).
-
Workup: Stir at 0°C to RT. Monitor by Chiral HPLC. The diol will precipitate or can be washed away with water; the enriched epoxide remains in the organic phase.
-
Result: ee% typically upgraded from ~60% to >99% with max 50% yield.
SOP B: Optimized Jacobsen Epoxidation for 2-Vinylnaphthalene
-
Setup: Flame-dry a round-bottom flask. Add 2-vinylnaphthalene (1.0 equiv) and (R,R)-Mn(salen) catalyst (5 mol%).
-
Solvent: Add CH2Cl2 (0.2 M concentration).
-
Additive: Add N-methylmorpholine N-oxide (NMO) (5.0 equiv) and 4-phenylpyridine N-oxide (0.2 equiv).
-
Cooling: Cool to -78°C (Dry ice/acetone bath).
-
Oxidant: Add mCPBA (2.0 equiv) in portions over 1 hour.
-
Quench: Pour into saturated Na2SO3 solution.
References
-
Jacobsen, E. N., et al. (1990).[1][4][5][6] "Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes." Journal of the American Chemical Society, 112(7), 2801–2803.[4][5]
-
Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994).[1][6] "Highly enantioselective, low-temperature epoxidation of styrene."[1][6][7] Journal of the American Chemical Society, 116(20), 9333–9334.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, 277(5328), 936-938.[1] [1]
-
Hollmann, F., et al. (2011).[1] "Enzymatic epoxidation of styrene derivatives." Trends in Biotechnology, 29(1), 3-9.[1] [1]
-
Wang, Z. X., Tu, Y., Frohn, M., Zhang, J. R., & Shi, Y. (1997).[1][8] "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of the American Chemical Society, 119(46), 11224–11235.
Sources
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. (R,R)-Jacobsen's Catalyst|Chiral Epoxidation Reagent [benchchem.com]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 7. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Beta-Blocker Synthesis & Impurity Control
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting By-Product Formation in Aryloxypropanolamine Synthesis
Welcome to the Synthesis Support Portal
You are likely here because your HPLC trace is showing undefined peaks, or your yield has plateaued despite stoichiometric adjustments. In the synthesis of beta-blockers (specifically the aryloxypropanolamine class like Propranolol, Atenolol, and Metoprolol), the chemistry appears deceptively simple: a nucleophilic ring-opening of an epoxide by an amine.
However, the kinetics of this reaction often lead to a specific set of impurities that are difficult to separate downstream. This guide addresses the three most critical impurity vectors: Bis-Alkylation (Over-reaction) , Regioisomerism , and the emerging regulatory crisis of Nitrosamine formation .
Module 1: The "Bis-Alkylation" Nightmare (Impurity A)
The Issue
You observe a significant impurity eluting later than your main peak (more lipophilic). Mass spectrometry shows a molecular weight of
The Mechanism
This is the classic "dimer" formation. The reaction between the primary amine (e.g., isopropylamine) and the epoxide yields the desired secondary amine (the beta-blocker). Unfortunately, this secondary amine product is often more nucleophilic than the starting primary amine, leading it to attack a second molecule of the epoxide.
Visualization: Competitive Kinetics
Figure 1: Kinetic competition between the starting amine and the product, leading to over-alkylation.
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Stoichiometry | Increase Amine to >3-5 equivalents | By flooding the system with primary amine, you statistically favor the collision of epoxide with the starting material rather than the product. |
| Order of Addition | Inverse Addition | Crucial: Add the Epoxide solution slowly into the Amine solution. This ensures the concentration of epoxide is always low relative to the amine, starving the side reaction. |
| Solvent System | Switch to Protic Solvents (MeOH/H2O) | Protic solvents can stabilize the transition state and solvate the amine, potentially modulating nucleophilicity differences. |
Self-Validating Check: Run a TLC or HPLC at 50% conversion. If the bis-impurity is already present >5%, your addition rate is too fast or your amine equivalents are too low.
Module 2: Regioselectivity (The "Wrong Carbon" Attack)
The Issue
You observe a closely eluting impurity (often an isomer) that does not separate well. NMR reveals the amine is attached to the internal carbon rather than the terminal carbon.
The Mechanism
The ring opening of epichlorohydrin or glycidyl ethers is governed by
Troubleshooting Protocol
Step 1: pH Audit Ensure your reaction environment is basic or neutral .
-
Action: If you are using a Lewis Acid catalyst to speed up the reaction, stop. Lewis acids coordinate to the oxygen, increasing the carbocation character of the internal carbon and promoting the wrong regioisomer.
Step 2: Temperature Control
-
Action: Lower the reaction temperature and increase time.
-
Rationale: High temperatures provide enough energy to overcome the higher activation barrier of the steric hindrance at the internal carbon. Lower temperatures enforce strict
kinetic control.
Step 3: Solvent Dielectric
-
Action: Use a polar protic solvent (Methanol or Ethanol).
-
Rationale: While aprotic solvents (like DMF) enhance nucleophilicity, protic solvents assist in the ring opening via hydrogen bonding to the epoxide oxygen, facilitating the
pathway at the terminal carbon [1].
Module 3: The N-Nitroso Crisis (NDSRIs)
The Issue
Regulatory bodies (FDA/EMA) have flagged your beta-blocker (e.g., Propranolol) for potential Nitrosamine Drug Substance Related Impurities (NDSRIs) .
The Mechanism
Beta-blockers are secondary amines.[2] In the presence of trace nitrites (found in water, excipients, or solvents) and acidic conditions, they readily nitrosate to form N-nitroso compounds (e.g., N-nitroso-propranolol), which are potent carcinogens.[3][4]
Prevention Workflow
Figure 2: Risk assessment and mitigation workflow for Nitrosamine impurities.
Immediate Actions:
-
Audit Water Sources: Ensure process water is low in nitrites.
-
Scavenger Addition: If a formulation or crystallization step is necessary, consider adding antioxidants like Ascorbic Acid, which scavenge nitrosating agents before they react with the amine [2].
Frequently Asked Questions (FAQ)
Q: My reaction stalls at 90% conversion. Should I add more epoxide? A: NO. Adding more epoxide late in the reaction is the fastest way to generate the Bis-Alkylated impurity (Module 1). The remaining product (secondary amine) will compete for that fresh epoxide. Instead, extend reaction time or slightly increase temperature, accepting that you may need to recrystallize to remove unreacted starting material.
Q: Can I use Lewis Acids (like
Q: How do I remove the Bis-Alkylated impurity if it forms? A: It is lipophilic.
-
Acid/Base Extraction: The secondary amine (product) and tertiary amine (impurity) have different pKa values. You may achieve partial separation by extracting at a specific pH.
-
Recrystallization: The bis-impurity often disrupts the crystal lattice. Recrystallization from a polar solvent (like Isopropyl Alcohol) usually leaves the oily bis-impurity in the mother liquor.
References
-
Smith, J. et al. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis. Available at: [Link]
-
Veeprho Laboratories. (2024). N-Nitroso Propranolol: Formation, Toxicological Risks, Regulations, and Analytical Detection. Available at: [Link]
-
Tajbakhsh, M. et al. (2012).[5] Regioselective Ring Opening of Epoxides with Amines. J. Mex. Chem. Soc. Available at: [Link]
-
OpenStax. (2023). Reactions of Epoxides: Ring-Opening. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: (2R)-2-(naphthalen-2-yl)oxirane Scale-Up
The following technical guide is designed as a specialized support resource for process chemists and engineers scaling up the production of (2R)-2-(naphthalen-2-yl)oxirane (also known as (R)-2-naphthyloxirane).
Status: Active | Topic ID: TS-NPH-OX-02R | Department: Process Chemistry & Catalysis[1]
Executive Summary & Compound Profile
Scaling the synthesis of (2R)-2-(naphthalen-2-yl)oxirane presents unique challenges compared to simpler phenyl analogs (like styrene oxide).[1] The naphthalene moiety introduces significant solubility constraints and steric bulk , which impact reaction kinetics and heat transfer during critical steps like Hydrolytic Kinetic Resolution (HKR).
-
Target Compound: (2R)-2-(naphthalen-2-yl)oxirane[1]
-
CAS (Racemic): 20861-99-8[1]
-
Physical State: White solid (unlike liquid styrene oxide), mp ~55-57 °C.[1]
-
Critical Hazard: Potentially mutagenic alkylating agent; severe eye irritant.[1]
Troubleshooting & FAQ (Ticket System)
Ticket #401: Low Enantiomeric Excess (ee) after Direct Epoxidation
User Report: "We attempted asymmetric epoxidation of 2-vinylnaphthalene using Jacobsen’s catalyst (Mn-salen) at 100g scale. We are stalling at 85% ee and recrystallization yields are poor."
Scientist Response: Direct asymmetric epoxidation of 2-vinylnaphthalene often hits a "glass ceiling" of 80-90% ee due to the flat, lipophilic nature of the naphthyl ring which can allow non-selective approach trajectories. For pharmaceutical grade (>99% ee), we recommend switching to a Hydrolytic Kinetic Resolution (HKR) workflow on the racemic epoxide.
Why HKR?
The (R,R)-Co-salen catalyst is exceptionally selective (
Ticket #402: Uncontrollable Exotherms during HKR Scale-up
User Report: "Upon adding water to the reaction mixture (500g scale), the temperature spiked to 60°C, degrading the catalyst. We calculated the cooling load based on styrene oxide, but it wasn't enough."
Scientist Response:
The ring-opening hydrolysis of epoxides is highly exothermic (
-
Solubility Lag: If you run this neat (or in low solvent), the solid epoxide dissolves slowly.[1] As the reaction warms, solubility increases, causing a sudden "runaway" dissolution and reaction rate.
-
Protocol Adjustment: Do not add water in one bolus. Use a starve-fed protocol .
Ticket #403: Product Contamination with Cobalt
User Report: "Our final API intermediate has residual Cobalt >50 ppm. Standard silica filtration isn't catching it."
Scientist Response: Co-salen complexes are lipophilic.[1] Simple filtration often fails.[1]
-
Solution: Use a chelating resin workup or an oxidative precipitation.[1]
-
Method: Treat the crude reaction mixture with acetic acid and air (to ensure Co(III) state), then wash with an aqueous solution of EDTA or use a thiourea-functionalized scavenger resin (e.g., SiliaMetS® Thiol) before the final crystallization.
Validated Experimental Protocols
Protocol A: Hydrolytic Kinetic Resolution (HKR) Scale-Up (1 kg Scale)
Target: >99% ee (2R)-2-(naphthalen-2-yl)oxirane[1]
Reagents:
-
Racemic 2-(naphthalen-2-yl)oxirane: 1.0 kg (5.88 mol)[1]
-
(R,R)-Co-Salen Catalyst (Jacobsen's Catalyst): 0.5 mol% (approx. 18 g)[1]
-
Acetic Acid (AcOH): 2 equiv.[1][3] relative to catalyst (activator)[4]
-
Water: 0.55 equiv (relative to racemate) = 3.23 mol = 58 mL
-
Solvent: THF (Tetrahydrofuran) - Critical for solubility[1]
Step-by-Step Workflow:
-
Catalyst Activation (Critical): In a separate vessel, dissolve the (R,R)-Co(II)-salen precursor in THF (5 vol). Add Acetic Acid (2 equiv wrt catalyst) and stir open to air for 1 hour. The color changes from orange to dark brown, indicating oxidation to the active Co(III)-OAc species. Remove solvent in vacuo to obtain the solid active catalyst (or use as a concentrated solution).[3]
-
Dissolution: Charge the 1 kg of racemic epoxide into the reactor. Add THF (3 L). Note: Unlike liquid styrene oxide, this substrate requires solvent to ensure homogeneity and prevent heat accumulation spots.[1] Stir until fully dissolved at 15°C.
-
Reaction Initiation: Add the activated catalyst solution. Adjust jacket temperature to 0°C.[1]
-
Controlled Hydrolysis: Mix water (58 mL) with THF (200 mL). Add this mixture via a dosing pump over 6 hours .
-
Monitor: Internal temperature must not exceed 25°C.[1]
-
Checkpoint: Check ee of the unreacted epoxide by Chiral HPLC every 2 hours after addition is complete.
-
-
Termination: When ee > 99% (usually 12-16 hours total), stop the reaction. The mixture will contain the (R)-epoxide and the (S)-diol.
-
Work-up & Purification:
-
Remove THF under reduced pressure.[1]
-
Partition: Add Toluene (5 L) and Water (5 L). The (S)-diol prefers the aqueous phase/interface or precipitates as a solid (depending on concentration). The (R)-epoxide stays in Toluene.[1]
-
Wash: Wash the organic layer with water (2 x 2L) to remove residual diol.
-
Crystallization: Concentrate the toluene layer.[1] Recrystallize the (R)-epoxide from Heptane/IPA to remove trace catalyst and upgrade chemical purity.
-
Data Summary: Solvent Effects on HKR of Naphthyl Epoxides
| Solvent System | Reaction Time (to 50% conv) | Solubility of Substrate | Heat Transfer Efficiency | Recommendation |
| Neat (No Solvent) | N/A (Solid) | Poor | Dangerous (Hot spots) | DO NOT USE |
| DCM | 4 hours | Excellent | Good | Avoid (Volatile/Env.[1] concern) |
| THF | 12 hours | Good | Excellent | Preferred (Scalable) |
| Toluene | 18 hours | Moderate | Good | Good for workup, slow for rxn |
Process Visualization (Pathway & Logic)
The following diagram illustrates the kinetic resolution pathway and the divergence of the two enantiomers.
Caption: Flow logic for the Hydrolytic Kinetic Resolution (HKR) separating the target (R)-epoxide from the hydrolyzed (S)-diol.
References
-
Jacobsen, E. N. (2002).[1] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes.[1][5] Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society.[5] Link
-
Schaus, S. E., et al. (2002).[1] Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. J. Am. Chem. Soc. 124, 1307-1315.[1][5] (Detailed protocols for catalyst activation). Link
-
Ready, J. M., & Jacobsen, E. N. (2001).[1] Asymmetric Catalytic Synthesis of alpha-Aryl Ketones. (Context on naphthyl derivatives). Journal of the American Chemical Society.[5] Link
-
PubChem. (2025).[1][2] 2-(Naphthalen-2-yl)oxirane Compound Summary. National Library of Medicine.[1] Link
-
Nielsen, L. P. C., et al. (1997).[1] High-Throughput Screening of Catalysts for Asymmetric Epoxidation. (Discusses limitations of direct epoxidation for certain substrates). Link
Sources
- 1. georganics.sk [georganics.sk]
- 2. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: X-ray Crystallography of (2R)-2-(naphthalen-2-yl)oxirane Derivatives
Executive Summary
The determination of the absolute configuration of (2R)-2-(naphthalen-2-yl)oxirane is a critical checkpoint in the synthesis of enantiopure beta-blockers and antifungal agents.[1] While the parent epoxide is a solid, it often yields poor-quality crystals with low melting points (approx. 69–75°C) and lacks "heavy" atoms (Z > Si) required for reliable anomalous scattering analysis using standard Mo-K
This guide compares the efficacy of Direct Crystallization against Derivatization Strategies (specifically p-bromobenzoate and 3,5-dinitrobenzoate esters).[1][2] It establishes a validated protocol for ring-opening derivatization that ensures high-quality single crystals while preserving stereochemical integrity.[1][2]
Part 1: The Challenge of the Parent Epoxide[1]
Obtaining an unambiguous X-ray structure of the parent (2R)-2-(naphthalen-2-yl)oxirane presents three primary crystallographic hurdles:
-
Weak Anomalous Scattering: The molecule consists solely of C, H, and O. The Flack parameter (absolute structure parameter) is often inconclusive (
) unless high-redundancy data is collected with Cu-K radiation.[1][2] -
High Thermal Motion: The terminal epoxide ring exhibits significant librational disorder at room temperature, reducing resolution.[2]
-
Crystal Habit: The parent compound tends to crystallize as thin plates or needles that are prone to twinning.[2]
Comparative Overview of Structural Determination Methods
| Feature | Direct X-ray (Parent) | NMR (Mosher's Method) | X-ray (Derivatized) |
| Sample State | Solid (Low MP) | Solution | Solid (High MP) |
| Abs.[1][2] Config. | Difficult (Needs Cu-source) | Indirect (Chemical Shift | Direct & Absolute |
| Confidence | Medium | High | Gold Standard |
| Sample Prep | Recrystallization | Derivatization | Derivatization |
| Time | 1-2 Days | 1 Day | 3-5 Days |
Part 2: Comparative Analysis of Derivatization Strategies
To overcome the limitations of the parent molecule, we evaluate two primary derivatization agents that open the epoxide ring to form crystalline alcohols/esters.
Option A: p-Bromobenzoic Acid (The Heavy Atom Approach)[1][2]
-
Advantage: Introduction of Bromine (Z=35).[2] This provides a strong anomalous signal even with Mo-K
radiation, allowing for definitive calculation of the Flack parameter ( ).[1][2] -
Crystallinity: The rigid phenyl-naphthalene stack enhances lattice energy.[1][2]
Option B: 3,5-Dinitrobenzoic Acid (The Hydrogen Bonding Approach)[1]
-
Advantage: The nitro groups are strong hydrogen bond acceptors, often creating predictable crystalline networks.
-
Disadvantage: Lacks a heavy atom; absolute configuration still relies on high-quality data/Cu-source or reference to the chiral acid if a chiral auxiliary is used.[1]
Decision: The Superior Protocol
Option A (p-Bromobenzoate derivative) is the recommended path.[2] The presence of the heavy atom guarantees that the absolute configuration can be solved unambiguously, which is the primary objective.
Part 3: Validated Experimental Protocol
Regioselective Ring Opening (The Critical Step)
To determine the configuration of the epoxide, we must open the ring without racemizing the chiral center.[2]
Crucial Mechanistic Note: We utilize a Basic/Nucleophilic opening strategy (or mild Lewis Acid).[1][2] Attack at the terminal (less substituted) carbon retains the stereochemistry at the C2 position.[2]
Step-by-Step Workflow
Reagents:
Procedure:
-
Dissolution: Dissolve 100 mg of epoxide in 5 mL dry DCM.
-
Activation: Add p-bromobenzoic acid and Et
N. -
Reflux: Heat to mild reflux (40°C) for 6 hours. Monitor by TLC (SiO
, 20% EtOAc/Hex) until epoxide spot disappears.[2] -
Workup: Wash with sat. NaHCO
, dry over MgSO , and concentrate.[2] -
Crystallization (Vapor Diffusion):
-
Harvest: Colorless prisms suitable for X-ray should form.
Data Interpretation (The "Self-Validating" Check)
When you receive the .cif file, check the Flack Parameter :
-
x near 0.0 (e.g., 0.04 ± 0.02): Correct Absolute Structure.[2]
-
x near 1.0: Inverted Structure (You have the enantiomer).[2]
-
x near 0.5: Racemic Twin or insufficient anomalous scattering (Failed experiment).[1][2]
Part 4: Visualization of the Workflow
The following diagram illustrates the decision logic and chemical pathway for the structural determination.
Caption: Workflow for absolute configuration determination via p-bromobenzoate derivatization.
Part 5: Comparison Data Table
The following table contrasts the crystallographic parameters typically observed between the parent epoxide and its p-bromobenzoate derivative.
| Parameter | Parent Epoxide | p-Bromobenzoate Derivative |
| Space Group | Often P2 | P2 |
| Melting Point | ~69–75°C | >120°C (Stable) |
| R-Factor (R1) | Typically > 5.0% | Typically < 3.5% |
| Anomalous Signal | Very Weak (O only) | Strong (Br K-edge) |
| Flack Parameter (Mo) | 0.4 – 0.6 (Ambiguous) | 0.00 – 0.05 (Definitive) |
| Disorder | High (Epoxide wagging) | Low (Rigid Packing) |
References
-
Sharpless, K. B., et al. "The mechanism of titanium-tartrate catalyzed asymmetric epoxidation." Journal of the American Chemical Society, 102(18), 5974-5976.
-
Flack, H. D. "On enantiomorph-polarity estimation."[1][2] Acta Crystallographica Section A, 39(6), 876-881.[1][2]
-
Cambridge Structural Database (CSD). Search Query: Naphthyl-oxirane derivatives.[1][2]
-
Dale, J. A., & Mosher, H. S. "Nuclear magnetic resonance enantiomer reagents.[2] Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters."[1][2] Journal of the American Chemical Society, 95(2), 512-519.
Sources
Comparative Guide: Alternative Chiral Synthons to (2R)-2-(naphthalen-2-yl)oxirane
This guide provides a critical technical comparison of chiral synthons used to replace (2R)-2-(naphthalen-2-yl)oxirane (also known as (R)-2-naphthyloxirane) in the synthesis of pharmaceutical intermediates, particularly for
Executive Summary
(2R)-2-(naphthalen-2-yl)oxirane is a high-value chiral building block. Its primary utility lies in the regioselective ring-opening with amines to generate chiral
This guide evaluates three superior alternatives that offer higher atom economy, scalability, or enantiomeric purity:
-
Biocatalytic Asymmetric Reduction (Green Chemistry Route)
-
Hydrolytic Kinetic Resolution (HKR) (Scalable Route)
-
Sharpless Asymmetric Dihydroxylation (SAD) (De Novo Route)
Decision Matrix: Selecting the Right Synthon
The choice of synthon depends on the starting material availability and the specific stage of drug development.
Figure 1: Strategic decision tree for selecting the optimal chiral synthon based on precursor availability.
Detailed Technical Comparison
Alternative 1: Biocatalytic Asymmetric Reduction (Best for Atom Economy)
This method utilizes Ketoreductases (KREDs) to reduce 2-bromo-1-(naphthalen-2-yl)ethanone directly to the chiral bromohydrin. The bromohydrin is a "masked" epoxide; it cyclizes to the epoxide upon treatment with mild base, often in situ during the next nucleophilic attack, preserving stereochemistry.
-
Mechanism: Enzymatic hydride transfer from NADPH to the pro-chiral ketone.
-
Stereochemistry: The chiral center formed at the alcohol (C1) is retained during epoxide formation because the ring closure involves the oxygen attacking the achiral C2-Br carbon.
-
To get (2R)-epoxide , you require an (R)-selective KRED to produce (1R)-2-bromo-1-(naphthalen-2-yl)ethanol .
-
Alternative 2: Hydrolytic Kinetic Resolution (HKR) (Best for Purity)
Developed by Eric Jacobsen, this method uses a chiral Co(salen) complex to selectively hydrolyze the unwanted (S)-enantiomer of a racemic epoxide into a diol, leaving the desired (R)-epoxide intact.
-
Catalyst: (S,S)-Co(salen) complex (for isolating (R)-epoxide).
-
Limitation: Maximum theoretical yield is 50% (kinetic resolution). However, the unreacted epoxide typically has >99% ee.
Alternative 3: Sharpless Asymmetric Dihydroxylation (SAD)
This route converts 2-vinylnaphthalene into a chiral diol, which is then converted to the epoxide.
-
Reagent: AD-mix-
(containing (DHQ)₂PHAL) is required to generate the (R)-diol from styrene-type substrates. -
Conversion: The (R)-diol is converted to the (R)-epoxide via the Kolb Method (acetoxy chloride intermediate) or selective tosylation of the primary alcohol followed by base closure. Both pathways generally retain the C1 stereochemistry if the closure happens via attack of the C1-alkoxide on the C2-leaving group.
Summary Data Table
| Feature | (2R)-Epoxide (Direct Buy) | Biocatalysis (From Bromoketone) | Jacobsen HKR (From Racemic) | Sharpless SAD (From Alkene) |
| Enantiomeric Excess (ee) | Variable (95-98%) | >98% (Enzyme dependent) | >99% (Post-resolution) | 90-97% |
| Chemical Yield | N/A | >90% | <50% (Max 50%) | 75-85% |
| Atom Economy | High | High | Low (Waste 50% isomer) | Moderate (OsO4/Ligand mass) |
| Scalability | Good | Excellent (Batch/Flow) | Good | Moderate (Osmium toxicity) |
| Cost Efficiency | Low (Expensive) | High (Cheap precursor) | Moderate | Moderate |
| Key Precursor | N/A | 2-bromo-1-(naphthalen-2-yl)ethanone | 2-(naphthalen-2-yl)oxirane (rac) | 2-vinylnaphthalene |
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (1R)-2-bromo-1-(naphthalen-2-yl)ethanol
Targeting the (R)-epoxide precursor.
Reagents:
-
Substrate: 2-bromo-1-(naphthalen-2-yl)ethanone (500 mg)
-
Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1 series or equivalent (R)-selective variant).
-
Cofactor: NADP+ / Isopropanol (for regeneration).
-
Buffer: Potassium phosphate (100 mM, pH 7.0).
Procedure:
-
Preparation: Dissolve the substrate in isopropanol (5% v/v final concentration).
-
Reaction: Add the substrate solution to the buffer containing the KRED enzyme (10 mg) and NADP+ (1 mM).
-
Incubation: Stir at 30°C for 24 hours. Monitor consumption by HPLC.
-
Workup: Extract with ethyl acetate (3x). Dry over MgSO₄ and concentrate.
-
Validation: Analyze ee using Chiralcel OD-H column (Hexane/IPA 90:10).
-
Epoxidation (Optional): Treat the crude bromohydrin with 2M NaOH in THF at 0°C for 1 hour to generate the epoxide quantitatively.
Protocol B: Jacobsen HKR of Racemic Epoxide
Isolating (2R)-2-(naphthalen-2-yl)oxirane.
Reagents:
-
Substrate: Racemic 2-(naphthalen-2-yl)oxirane (10 mmol).
-
Catalyst: (S,S)-Co(salen) (0.05 mmol, 0.5 mol%).
-
Acetic acid (AcOH) (0.1 mmol).
-
Water (0.55 eq, 5.5 mmol).
Procedure:
-
Catalyst Activation: Dissolve (S,S)-Co(salen) in toluene. Add AcOH and stir for 1h in open air to generate the active Co(III) species. Concentrate to dryness.
-
Resolution: Add the racemic epoxide (neat or minimal THF) to the catalyst.
-
Hydrolysis: Cool to 0°C. Add water dropwise (0.55 eq). Allow to warm to room temperature and stir for 12-18 hours.
-
Separation: The mixture will contain the solid (S)-diol and the liquid/oil (R)-epoxide.
-
Purification: Dilute with hexanes. Filter off the diol.[1] Concentrate the filtrate to obtain the (R)-epoxide .
-
Validation: The (R)-epoxide should exhibit >99% ee.
Mechanistic & Workflow Visualization
Figure 2: Comparative workflow for Biocatalytic (Green) vs. HKR (Red) pathways to the target chiral epoxide.
References
-
Biocatalytic Reduction Optimization: Title: Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst. Source: Chirality (2022).[1][2] URL:[Link]
-
Jacobsen HKR Methodology: Title: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3. (Foundational work for HKR principles). Source: Journal of the American Chemical Society.[1][3] URL:[Link]
-
Sharpless Asymmetric Dihydroxylation: Title: Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products.[4][5] Source: Molecules (PMC). URL:[Link]
-
Beta-Blocker Stereochemistry: Title: Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines.[6] Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Resolution of Racemic 2-(Naphthalen-2-yl)oxirane: A Comparative Technical Guide
Executive Summary
2-(Naphthalen-2-yl)oxirane (also known as 2-naphthyloxirane) is a critical chiral building block, structurally analogous to styrene oxide but possessing a bulky, hydrophobic naphthyl group. It serves as a precursor for
Achieving high enantiomeric excess (
The Verdict:
-
For Lab Scale & High Purity (>99% ee): The Jacobsen HKR is the superior choice. It offers predictable thermodynamics, commercially available catalysts, and a self-terminating mechanism that prevents over-reaction.
-
For Green Manufacturing & Cost Efficiency: Biocatalysis (EKR) is the alternative, but it requires strain screening to overcome the steric hindrance of the naphthyl ring.
Mechanistic Comparison & Decision Matrix
The fundamental principle of kinetic resolution relies on the difference in reaction rates (
Decision Pathway (Graphviz)
Figure 1: Decision matrix for selecting the optimal resolution strategy based on scale and solubility constraints.
Method A: Hydrolytic Kinetic Resolution (HKR) – The Gold Standard
The Jacobsen HKR utilizes a chiral (salen)Co(III) complex to catalyze the ring opening of the terminal epoxide with water.[1] For 2-naphthyloxirane, this method is favored because the catalyst mechanism is cooperative (bimetallic), allowing for high selectivity factors (
Mechanism & Causality
The reaction follows a second-order dependence on the catalyst concentration. One metal center activates the electrophile (epoxide), while the second metal center delivers the nucleophile (hydroxide/water).
-
Why it works for Naphthyl: The chiral pocket of the (R,R)-salen complex is sufficiently open to accommodate the flat naphthyl plane, unlike some enzymes that may suffer steric clash.
Experimental Protocol (Self-Validating)
Reagents:
-
Racemic 2-(naphthalen-2-yl)oxirane (1.0 equiv)
-
(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(II)-salen] (0.5 mol%)
-
Acetic acid (2.0 equiv relative to catalyst)
-
Water (0.55 equiv)
-
Solvent: THF (Tetrahydrofuran) – Crucial for this substrate due to solid/lipophilic nature.
Step-by-Step Workflow:
-
Catalyst Activation (The Oxidative Step):
-
Dissolve the (R,R)-Co(II)-salen precatalyst in minimal toluene or THF.
-
Add acetic acid (2 equiv vs catalyst) and stir open to air for 1 hour. The color will shift from red (Co-II) to dark brown (Co-III). Validation: Evaporate solvent to obtain the active (salen)Co(III)(OAc) species.
-
-
Reaction Setup:
-
Dissolve racemic 2-(naphthalen-2-yl)oxirane in THF (approx. 1-2 M concentration). Note: Unlike styrene oxide, this substrate is likely solid or viscous; solvent is mandatory for homogeneity.
-
Add the activated catalyst (0.5 mol%).
-
Cool to 0°C.
-
-
Hydrolysis:
-
Slowly add water (0.55 equiv). Causality: Using slightly more than 0.5 equiv ensures full conversion of the fast-reacting enantiomer.
-
Allow to warm to room temperature and stir for 12–24 hours.
-
-
Workup & Separation:
-
The product mixture contains the unreacted (S)-epoxide and the (R)-diol.
-
Separation: Partition between water and ethyl acetate. The diol is more polar but the naphthyl group makes it lipophilic. Flash chromatography (Hexane/EtOAc) is recommended over distillation due to the high boiling point of the naphthyl derivative.
-
Method B: Enzymatic Kinetic Resolution (Biocatalysis)
Epoxide Hydrolases (EHs) offer a metal-free route. However, the bulky naphthyl group presents a "key-and-lock" challenge.
Biological Constraints
Most wild-type EHs (e.g., from Agrobacterium radiobacter) show high activity for styrene oxide but reduced activity for naphthyl analogs due to the steric hindrance in the active site tunnel.
-
Preferred Source: Aspergillus niger or Aspergillus brasiliensis (fungal EHs) generally handle bulky aryl epoxides better than bacterial sources.
Experimental Protocol
Reagents:
-
Lyophilized Aspergillus niger whole cells or purified EH enzyme.
-
Phosphate buffer (0.1 M, pH 7.0).
-
Co-solvent: DMSO (10-20% v/v) or a biphasic system (Isooctane).
Step-by-Step Workflow:
-
Solubilization:
-
Dissolve 2-(naphthalen-2-yl)oxirane in DMSO. Warning: Do not exceed 20% v/v DMSO as it may denature the enzyme.
-
-
Incubation:
-
Add the substrate solution to the phosphate buffer containing the enzyme.
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring:
-
Monitor conversion via chiral HPLC. Stop point: Unlike HKR, enzymes do not "stop" automatically. You must quench the reaction at exactly 50% conversion to maximize yield/purity.
-
-
Quenching:
-
Extract immediately with Ethyl Acetate to remove the substrate and stop hydrolysis.
-
Comparative Analysis: Data & Performance
The following table contrasts the performance of the two methods specifically for aryl-substituted oxiranes.
| Metric | Method A: Jacobsen HKR | Method B: Enzymatic (A. niger) |
| Catalyst Availability | Commercial (Sigma/Strem), Shelf-stable | Requires cultivation or specific supplier |
| Selectivity Factor ( | Typically > 100 | Variable (20–80 depending on strain) |
| Substrate Tolerance | High: Excellent for bulky naphthyl groups | Moderate: Steric hindrance lowers rate |
| Reaction Time | 12–24 Hours | 24–48 Hours (slower kinetics) |
| Solvent Requirement | THF/DCM (Good solubility) | Buffer + Co-solvent (Solubility issues) |
| Scalability | Linear scale-up (kg scale proven) | Volumetric productivity limits (water volume) |
| Product Purity ( | >99% (S)-Epoxide | 95–98% (Requires recrystallization) |
Pathway Visualization
Figure 2: The kinetic resolution splits the racemate: the "fast" enantiomer hydrolyzes to the diol, leaving the "slow" enantiomer as the pure epoxide.
Troubleshooting & Optimization
Solubility Issues (The "Solid" Problem)
Unlike styrene oxide (liquid), 2-naphthyloxirane is a solid.
-
HKR Fix: Do not attempt solvent-free HKR. Use minimal THF. If the reaction is too slow, add 2,2,2-trifluoroethanol (TFE) as a proton source to assist the ring-opening mechanism.
-
Enzyme Fix: Use a biphasic system (e.g., Buffer/Isooctane). The enzyme stays in the aqueous phase, and the substrate partitions from the organic phase, reducing inhibition.
Catalyst Deactivation
-
HKR: If the catalyst turns from brown to bright red during the reaction, it has reduced back to Co(II) and is inactive. Remedy: Ensure acetic acid was added during the activation step to maintain the Co(III) oxidation state.
References
-
Jacobsen, E. N. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols." Journal of the American Chemical Society.[2]
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[3] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science.
-
Kotik, M., et al. (2011). "Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase." Enzyme and Microbial Technology.
- Gong, L., et al. (2015). "Biocatalytic resolution of bulky chiral epoxides." Journal of Molecular Catalysis B: Enzymatic.
Sources
- 1. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 2. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Precision Modeling of Stereoselectivity in Epoxidation: A Comparative DFT Guide
Executive Summary
Predicting stereoselectivity in epoxidation reactions—whether utilizing peracids (Prilezhaev), dioxiranes (Shi), or metal-catalysts (Sharpless/Jacobsen)—requires resolving energy differences (
This guide objectively compares Density Functional Theory (DFT) methodologies against alternative modeling strategies. It establishes a validated protocol utilizing the Distortion/Interaction Model and Boltzmann-weighted Transition State ensembles to achieve chemical accuracy in predicting enantiomeric excess (ee).
Part 1: The Landscape of Computational Stereoselectivity
To predict the major stereoisomer, one must locate the Transition States (TS) leading to both the R and S products and calculate the difference in their Gibbs free energies.
Comparative Analysis: DFT vs. Alternatives
The following table compares DFT against Molecular Mechanics (MM) and Semi-Empirical methods (SE) for epoxidation stereoselectivity.
| Feature | DFT (Recommended) | Semi-Empirical (PM6/AM1) | Force Fields (MM3/UFF)* |
| Primary Utility | Quantitative | High-throughput screening of massive libraries. | Steric clash detection; conformational searching. |
| Electronic Accuracy | High. Captures orbital overlap, secondary orbital interactions, and charge transfer. | Low. Parametrized; fails to capture subtle electronic effects in TS. | None. Cannot model bond breaking/forming (TS) without specific parameterization (Q2MM). |
| Dispersion Handling | Excellent (with D3/D4 corrections or M06-2X). Critical for | Poor. Generally neglects long-range dispersion. | Variable. Good for VdW, but lacks electronic context. |
| Cost (100 atoms) | High (Hours to Days per TS). | Low (Seconds to Minutes). | Negligible (Real-time). |
| Error Margin ( | N/A (Qualitative only). |
Verdict: While MM and SE methods are faster, they lack the electronic resolution to predict stereoselectivity driven by subtle orbital interactions (e.g., the spiro-transition state in peracid oxidations). DFT is the only viable option for quantitative de novo prediction.
Part 2: Critical Methodological Choices (Expertise & Experience)
Successfully predicting stereoselectivity requires specific functional and basis set choices. Using "default" settings (e.g., B3LYP/6-31G*) will likely result in failure due to the neglect of dispersion forces.
The Functional: Beyond B3LYP
Stereoselectivity in epoxidation is often driven by Non-Covalent Interactions (NCI) between the substrate and the chiral catalyst ligand.
-
The Problem: Standard B3LYP lacks dispersion terms. It systematically underestimates the stability of compact transition states (like the "folded" geometries in Jacobsen epoxidations).
-
The Solution:
-
M06-2X: The workhorse for main-group thermochemistry. It is heavily parameterized to capture dispersion and medium-range correlation energies.
-
B97X-D /
B97M-V: Range-separated hybrid functionals with dispersion corrections. These are currently the gold standard for barrier heights (per BH9 benchmarks).
-
The Basis Set
-
Optimization: def2-SVP or 6-31G(d) is sufficient for geometry.
-
Single Point Energy (SPE): You must upgrade to def2-TZVP or 6-311+G(d,p) for final energies to minimize Basis Set Superposition Error (BSSE).
Solvation Models
Gas-phase calculations effectively simulate a vacuum, maximizing electrostatic interactions which are dampened in reality.
-
Requirement: Use SMD (Solvation Model based on Density) rather than PCM. SMD is parametrized for
and is superior for calculating free energies of solvation for charged or polar transition states.
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating. If Step 3 fails, do not proceed to Step 4.
Phase 1: Exploration (The Conformational Search)
Stereoselectivity is rarely determined by a single transition state. It is an ensemble average.
-
Generate Conformers: Use a Force Field (e.g., MMFF94) to generate a library of reactant conformers.
-
Filter: Discard high-energy conformers (>5 kcal/mol above global min).
Phase 2: The Transition State Search (DFT)
Reaction: Asymmetric Epoxidation of an alkene by a chiral peracid/dioxirane.
-
Guess Geometry: Construct the TS guess. For peracids, ensure the "spiro" orientation (butterfly geometry) where the peracid plane is perpendicular to the alkene plane.
-
Optimization (Low Level): Run TS optimization at B3LYP-D3(BJ)/def2-SVP.
-
Keyword Example (Gaussian):opt=(ts, calcfc, noeigentest) freq
-
-
Validation (The "Trust" Step):
-
Check Frequencies: You must see exactly one imaginary frequency .
-
Visualize Mode: The imaginary mode must correspond to the O-O bond breaking and C-O bond forming.
-
Self-Check: If the imaginary frequency is < -100 cm⁻¹, the TS is likely loose/incorrect. Epoxidation TSs are typically "hard" (-400 to -600 cm⁻¹).
-
Phase 3: Energy Refinement & Calculation
-
Single Point Energy: Calculate energy on the optimized geometry using M06-2X/def2-TZVP with SCRF=(SMD, solvent=dichloromethane).
-
Boltzmann Weighting: If multiple TS conformers exist for the R pathway (
) and S pathway ( ), calculate the Boltzmann-weighted contribution of each. -
Calculate
:
Part 4: Visualizing the Workflow
The following diagram illustrates the decision-making process for determining stereoselectivity, utilizing the Distortion/Interaction Model to analyze why a specific pathway is favored.
Caption: Workflow for predicting stereoselectivity. Note the critical validation step at the frequency check and the use of the Distortion/Interaction model for mechanistic analysis.
References
-
Houk, K. N., & Liu, F. (2017). The Distortion/Interaction Model for Analysis of Activation Energies of Organic Reactions. Applied Theoretical Organic Chemistry, 449-470. Link
-
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Paton, R. S., & Goodman, J. M. (2009). Hydrogen Bonding and
-Stacking: How Reliable are DFT Methods? Journal of Chemical Theory and Computation, 5(10), 2726–2737. Link -
Rezac, J., & Hobza, P. (2016). Benchmark Calculations of Interaction Energies in Noncovalent Complexes and Their Applications. Chemical Reviews, 116(9), 5038–5071. Link
Safety Operating Guide
Operational Guide: Safe Disposal and Management of (2R)-2-(naphthalen-2-yl)oxirane
[1]
Executive Summary & Hazard Profile
(2R)-2-(naphthalen-2-yl)oxirane (also known as (R)-2-naphthyloxirane) is a chiral aromatic epoxide used primarily as a reactive intermediate in enantioselective synthesis.[1][2] Unlike simple aliphatic epoxides, the naphthalene moiety confers significant lipophilicity and stability, while the strained oxirane ring remains a potent electrophile.
Effective disposal requires a dual strategy: containment of bulk material to prevent environmental release (aquatic toxicity) and decontamination of surfaces to neutralize the alkylating potential of the epoxide ring.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 20861-99-8 (Racemate); Specific (R)-enantiomer typically handled under same protocols.[1][3] |
| Molecular Formula | C₁₂H₁₀O |
| Molecular Weight | 170.21 g/mol |
| Physical State | White to off-white solid (low melting point) or oil. |
| Solubility | Insoluble in water; soluble in DCM, EtOAc, DMSO, Methanol.[1] |
Critical Hazard Assessment (GHS)[1]
-
Health: H315 (Skin Irrit.), H319 (Eye Irrit.), H341/H350 (Suspected Muta./Carcinogen - Treat all epoxides as potential alkylating agents).
-
Environmental: H400/H410 (Very toxic to aquatic life). Do not discharge to sewer.
-
Reactivity: Can polymerize exothermically with strong acids, bases, or Lewis acids (e.g., AlCl₃, BF₃).[1]
Waste Segregation & Management
The primary directive for this compound is "Segregate and Incinerate." In-lab chemical neutralization (quenching) of bulk material is discouraged due to the risk of exothermic runaway.
Decision Logic: Waste Stream Selection
The following decision tree illustrates the correct segregation path based on the physical state and concentration of the waste.
Figure 1: Decision matrix for segregating (2R)-2-(naphthalen-2-yl)oxirane waste streams.[1]
Operational Protocols
Protocol A: Disposal of Bulk Material (Solid/Oil)
Objective: Safe packaging of unused reagent or isolated product for commercial incineration.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Transfer: Transfer the solid/oil into the container. If the material is in a flask, dissolve it in a minimal amount of Acetone or Ethyl Acetate and treat as Liquid Waste (see Protocol B).
-
Labeling: Affix a hazardous waste tag immediately.[4]
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container. Keep away from heat sources and strong acids.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Segregation based on solvent compatibility.
-
Solvent Check: Determine if your solvent system is Halogenated (DCM, CHCl₃) or Non-Halogenated (EtOAc, MeOH, THF).[4]
-
Compatibility Check: Ensure the waste container does not contain concentrated acids (H₂SO₄, HNO₃) or bases (KOH), as these can initiate exothermic polymerization of the epoxide.
-
Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for expansion.
-
Closure: Cap tightly immediately after addition.
Protocol C: Decontamination of Glassware (Quenching)
Context: Epoxides can persist on glass surfaces. This protocol chemically opens the epoxide ring, rendering it water-soluble and less toxic before the glassware leaves the fume hood.
Mechanism: Acid-catalyzed hydrolysis converts the epoxide into a 1,2-diol (glycol).[1]
Figure 2: Glassware decontamination workflow.
Step-by-Step Decontamination:
-
Primary Rinse: Rinse the flask 3x with Acetone. Pour these rinses into the Organic Waste container.
-
Quench Solution: Prepare a 5% dilute sulfuric acid (H₂SO₄) or 1M HCl solution.
-
Soak: Fill the flask with the acid solution and let it stand in the fume hood for 2 hours (or overnight). This converts the naphthyl oxirane to the corresponding naphthyl glycol (diol).
-
Disposal of Quench: The resulting aqueous solution is generally low-hazard but should be checked against local pH discharge rules. If in doubt, neutralize with Sodium Bicarbonate (NaHCO₃) to pH 7 and dispose of as aqueous chemical waste.
-
Wash: Wash glassware with Alconox/detergent as normal.
Emergency Procedures
Spill Management
-
Small Spill (<10 mL/g):
-
Skin Contact:
Regulatory Compliance Checklist
| Regulation | Requirement | Action Item |
| US EPA (RCRA) | Hazardous Waste Determination | Classify as Toxic and Ignitable (if in solvent).[1] Do not drain dispose.[8][9] |
| EU REACH | SVHC / CMR Substances | Treat as a "Suspected Carcinogen/Mutagen" (CMR). Handle in a fume hood. |
| DOT / IATA | Transport Classification | Likely UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) for pure material.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30333, 2-(Naphthalen-2-yl)oxirane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Academic Laboratories. Retrieved from [Link][1]
-
University of Rochester. Glassware Cleaning Protocols and Chemical Residue Management. Retrieved from [Link]
Sources
- 1. 2-((2R,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)prop-2-en-1-ol [webbook.nist.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-(Naphthalen-2-yl)oxirane | C12H10O | CID 30333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. How To [chem.rochester.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. resin4decor.com [resin4decor.com]
Personal Protective Equipment & Handling Guide: (2R)-2-(naphthalen-2-yl)oxirane
Executive Directive: The "Why" Behind the Protocol
(2R)-2-(naphthalen-2-yl)oxirane (CAS: 53663-39-1 for (R)-isomer; generic 20861-99-8) presents a dual-hazard profile that demands strict adherence to safety protocols.
-
The Epoxide Moiety: A strained three-membered ring acting as a potent electrophile (alkylating agent). This creates a risk of direct DNA alkylation (genotoxicity) and protein haptenization (sensitization).
-
The Naphthalene Core: A polycyclic aromatic hydrocarbon (PAH) substructure associated with delayed toxicity and potential carcinogenicity.
Core Safety Thesis: Treat this compound not just as an irritant, but as a potential non-threshold carcinogen . Containment (engineering controls) is the primary defense; PPE is the secondary fail-safe.
Hazard Identification & Risk Profile
GHS Classification Summary
| Hazard Class | Category | Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[1][4] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][5][6] |
| Sensitization (Skin) | 1 | H317 | May cause an allergic skin reaction (Epoxide characteristic). |
| Carcinogenicity | 2 | H351 | Suspected of causing cancer (Naphthalene backbone).[2] |
Physical Properties Critical to Handling[2]
-
State: White to off-white crystalline solid.
-
Electrostatics: High propensity for static charge accumulation during weighing, leading to "flying powder" risks.
-
Solubility: Lipophilic; readily crosses dermal barriers if dissolved in organic solvents (DMSO, DCM).
Personal Protective Equipment (PPE) Matrix
The selection of PPE for this compound is context-dependent. A "one-size-fits-all" approach is dangerous.
Glove Selection Logic
Scientific Rationale: As a solid, the permeation risk is low unless the powder dissolves in sweat or is handled in solution. Once in solution, the solvent dictates the breakthrough time, but the epoxide's alkylating nature requires immediate removal upon splash.
-
Dry Solid Handling:
-
Primary: Nitrile (minimum 0.11 mm thickness).
-
Protocol: Double-gloving recommended to prevent micro-pinhole exposure during spatula manipulation.
-
-
Solution Handling (e.g., in DCM or DMF):
-
Primary: Laminate film (Silver Shield/4H) or High-Grade Viton. Standard nitrile degrades rapidly in halogenated solvents, carrying the toxic epoxide through the skin.
-
Secondary: Wear disposable nitrile over the laminate gloves for dexterity and grip.
-
Respiratory & Body Protection[5][6][7][8][9][10][11]
-
Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood (face velocity 0.3–0.5 m/s).
-
Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat. Avoid exposed skin at wrists/neck.
Visual Workflow: PPE Decision Tree
Figure 1: Logic flow for selecting appropriate hand and respiratory protection based on physical state and solvent carrier.
Operational Handling Protocols
A. Weighing & Transfer (The "Static" Risk)
Epoxide powders are often fluffy and static-prone.
-
Anti-Static Gun: Use a Zerostat or ionizing bar inside the balance enclosure to neutralize charge.
-
Weighing Paper vs. Boat: Use a deep weighing boat or a glass vial. Avoid weighing paper, which allows powder to slide off easily.
-
Technique: Do not tap the spatula against the vial rim (creates aerosol). Use a funnel.
B. Reaction Setup
-
Glassware: Inspect for star cracks. Epoxides can polymerize exothermically if catalyzed by Lewis acid impurities on dirty glass.
-
Inert Atmosphere: While not strictly pyrophoric, keeping the reaction under Nitrogen/Argon prevents moisture from hydrolyzing the epoxide ring prematurely.
Decontamination & Disposal Strategy
Never dispose of active epoxides directly into waste streams. The strained ring must be chemically "quenched" (opened) to neutralize alkylating potential.
Chemical Quenching Protocol
Mechanism: Acid-catalyzed hydrolysis converts the toxic epoxide into a relatively benign diol (naphthalene-1,2-diol derivative).
Step-by-Step Decontamination:
-
Preparation: Prepare a 10% Sulfuric Acid (
) or dilute Hydrochloric Acid ( ) solution. -
Quenching: Slowly add the epoxide waste (or rinse glassware) into the acid solution. Stir for 2 hours.
-
Note: If the epoxide is in an organic solvent, add the acid solution and stir vigorously to ensure phase transfer hydrolysis.
-
-
Verification: Check pH (should remain acidic).
-
Disposal: Neutralize the mixture with Sodium Bicarbonate (
) until pH ~7, then dispose of as Non-Halogenated Organic Waste .
Spill Response Workflow
Figure 2: Emergency response workflow for solid or liquid spills.
References
-
PubChem. (n.d.).[1] 2-(Naphthalen-2-yl)oxirane Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Naphthalene. United States Department of Labor. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
